PF-06454589
Description
Properties
IUPAC Name |
4-[5-(1-methylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-19-8-10(6-18-19)11-7-15-13-12(11)14(17-9-16-13)20-2-4-21-5-3-20/h6-9H,2-5H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWKCLDQBNSJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CNC3=C2C(=NC=N3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1527473-30-8 | |
| Record name | 1527473-30-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is PF-06454589
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Study [researchstudies.cuanschutz.edu]
- 3. Facebook [cancer.gov]
- 4. Clinical Trial for Carcinoma, Pancreatic Ductal, Colorectal Neoplasms, Carcinoma and Non-Small-Cell Lung. | Pfizer [pfizerclinicaltrials.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
In-Depth Technical Guide: PF-06454589
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06454589 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in the study of Parkinson's disease. This document provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols related to this compound, drawing from publicly available scientific literature. The information is intended to serve as a technical guide for researchers and drug development professionals working with this compound or similar kinase inhibitors.
Chemical Structure and Properties
This compound is a synthetic, small-molecule compound belonging to the pyrrolo[2,3-d]pyrimidine class of kinase inhibitors.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 4-[5-(1-methylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine[1] |
| Molecular Formula | C₁₄H₁₆N₆O[1] |
| Canonical SMILES | CN1C=C(C=N1)C2=CNC3=C2C(=NC=N3)N4CCOCC4[1] |
| InChI | InChI=1S/C14H16N6O/c1-19-8-10(6-18-19)11-7-15-13-12(11)14(17-9-16-13)20-2-4-21-5-3-20/h6-9H,2-5H2,1H3,(H,15,16,17)[1] |
| InChIKey | VNWKCLDQBNSJJO-UHFFFAOYSA-N[1] |
| CAS Number | 1527473-30-8[1] |
Biological Activity and Mechanism of Action
This compound functions as an ATP-competitive inhibitor of LRRK2, a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making it a prime target for therapeutic intervention.
Kinase Inhibition Profile
This compound demonstrates high potency against both wild-type LRRK2 and the common pathogenic G2019S mutant, which exhibits increased kinase activity.
Table 2: In Vitro Inhibitory Activity of this compound against LRRK2
| Target | IC₅₀ (nM) | Assay Type |
| LRRK2 (wild-type) | 12 | Biochemical Kinase Assay[1] |
| LRRK2 (G2019S mutant) | 36 | Biochemical Kinase Assay[1] |
Structural Basis of Inhibition
To understand the binding mode of this compound, a crystal structure of the compound in complex with a surrogate kinase, MST3, was determined (PDB ID: 4W8D). This provides valuable insight into the key interactions within the ATP-binding pocket that contribute to its inhibitory activity.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound.
LRRK2 Biochemical Kinase Assay
Objective: To determine the in vitro potency of this compound against wild-type and G2019S mutant LRRK2.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human LRRK2 (wild-type or G2019S mutant) and a suitable peptide substrate are prepared in kinase assay buffer.
-
Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound in a microplate format. The reaction is initiated by the addition of ATP.
-
Detection: The phosphorylation of the substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence-based ATP detection (e.g., Kinase-Glo®).
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
X-ray Crystallography
Objective: To determine the three-dimensional structure of this compound in complex with a kinase to understand its binding mode.
Methodology:
-
Protein Expression and Purification: The kinase domain of a surrogate kinase (e.g., MST3) is expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity.
-
Crystallization: The purified kinase is co-crystallized with this compound using vapor diffusion techniques.
-
Data Collection: X-ray diffraction data are collected from the resulting crystals at a synchrotron source.
-
Structure Determination and Refinement: The crystal structure is solved by molecular replacement and refined to produce a high-resolution model of the protein-ligand complex.
Signaling Pathways and Workflows
LRRK2 Signaling Pathway
The precise downstream signaling pathways of LRRK2 are still under active investigation. However, several substrates and interacting partners have been identified, implicating LRRK2 in various cellular processes, including vesicular trafficking, cytoskeletal dynamics, and autophagy. Inhibition of LRRK2 by this compound is expected to modulate these pathways.
Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.
Drug Discovery and Development Workflow
The discovery of this compound followed a typical drug discovery workflow, starting from initial screening to lead optimization and preclinical characterization.
Caption: General workflow for the discovery and development of a kinase inhibitor like this compound.
References
An In-depth Technical Guide to the Core Mechanism of Action of PF-06454589
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PF-06454589, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). The information presented herein is synthesized from peer-reviewed scientific literature and is intended to support research and development efforts in the field of neurodegenerative diseases, particularly Parkinson's disease.
Core Mechanism of Action: LRRK2 Inhibition
This compound functions as a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] LRRK2 is a large, multi-domain protein that possesses both kinase and GTPase activity.[3] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[4] The pathogenic effects of these mutations are often linked to an increase in LRRK2's kinase activity.[4]
The primary mechanism of action of this compound involves the direct inhibition of the kinase function of LRRK2. By binding to the ATP-binding site of the LRRK2 kinase domain, this compound prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. This inhibition of LRRK2 kinase activity is believed to mitigate the neurotoxic effects associated with hyperactive LRRK2. A closely related analog, PF-06447475, has been shown to be a highly potent, selective, and brain-penetrant LRRK2 kinase inhibitor.[2]
The LRRK2 Signaling Pathway
LRRK2 is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and inflammatory responses. A key downstream signaling event is the phosphorylation of a subset of Rab GTPases.[5] Inhibition of LRRK2 by compounds like this compound blocks this phosphorylation event, thereby modulating these cellular pathways. The overactivation of the LRRK2 pathway, particularly in the context of Parkinson's disease, can lead to neuronal damage and death.
Quantitative Data
The inhibitory potency of this compound has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for both wild-type LRRK2 and the common pathogenic G2019S mutant.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | Wild-Type LRRK2 | 12 | Biochemical |
| This compound | LRRK2 G2019S | 36 | Biochemical |
Experimental Protocols
The mechanism of action of LRRK2 inhibitors like this compound is elucidated through a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro LRRK2 Kinase Assay (Radiometric)
This assay is designed to determine the IC50 value of an inhibitor against LRRK2.
Materials:
-
Purified, active GST-tagged LRRK2 (Wild-Type or G2019S mutant)
-
LRRKtide peptide substrate
-
[γ-³²P]ATP
-
Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Acetone
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction tube, combine the kinase buffer, diluted LRRK2 enzyme, and LRRKtide substrate.
-
Add 1 µL of the this compound dilution or DMSO (vehicle control) to the respective tubes.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
Measure the radioactivity on the dried papers using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Western Blot for LRRK2 Substrate Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of LRRK2 substrates, such as Rab10, in a cellular context.
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293T)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Rab10 (pT73), anti-total Rab10, anti-LRRK2
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
ECL detection reagent
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Immunohistochemistry for Neuroprotection Assessment
This protocol is used to evaluate the neuroprotective effects of LRRK2 inhibition in animal models of Parkinson's disease by staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
Materials:
-
Rat brain sections (from a relevant Parkinson's disease model)
-
Phosphate-buffered saline (PBS)
-
Permeabilization/blocking solution (e.g., PBS with Triton X-100 and normal serum)
-
Primary antibody: anti-Tyrosine Hydroxylase (TH)
-
Fluorescently-labeled secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Perfuse the animal and fix the brain tissue.
-
Prepare coronal brain sections using a cryostat or vibratome.
-
Wash the sections with PBS.
-
Incubate the sections in the permeabilization/blocking solution for 1 hour.
-
Incubate the sections with the primary anti-TH antibody overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate the sections with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash the sections with PBS.
-
Mount the sections on slides with mounting medium containing DAPI.
-
Image the sections using a fluorescence microscope.
-
Quantify the number of TH-positive neurons in the substantia nigra to assess neuroprotection.
Visualizations
Experimental Workflow for Mechanism of Action Determination
The following diagram illustrates the typical experimental workflow to characterize the mechanism of action of a LRRK2 inhibitor like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
PF-06454589: An In-Depth Technical Guide to a Potent LRRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-06454589 is a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. Developed by Pfizer, this small molecule belongs to the 7H-pyrrolo[2,3-d]pyrimidine class of compounds, which has been the subject of extensive medicinal chemistry efforts to generate highly selective and brain-penetrant LRRK2 inhibitors. While detailed preclinical and clinical data for this compound are not extensively available in the public domain, this guide synthesizes the known information regarding its biochemical potency, structural characteristics, and the broader context of LRRK2 inhibition for the treatment of Parkinson's disease. We will also detail relevant experimental protocols for assessing the activity of LRRK2 inhibitors, drawing from established methodologies in the field.
Introduction to LRRK2 and Parkinson's Disease
Mutations in the LRRK2 gene are the most common known genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to a gain-of-function in the kinase domain of the LRRK2 protein, resulting in increased phosphorylation of its substrates. This hyper-activity is believed to contribute to the neurodegenerative cascade that characterizes Parkinson's disease. Consequently, the inhibition of LRRK2 kinase activity has emerged as a promising therapeutic strategy.
This compound: A Profile
This compound is a potent LRRK2 inhibitor developed by Pfizer. It is part of a series of 7H-pyrrolo[2,3-d]pyrimidine compounds, which includes the more extensively characterized inhibitor, PF-06447475.
Biochemical Potency
Quantitative data for this compound is limited in peer-reviewed literature. However, data from chemical vendors, while requiring cautious interpretation, provide an indication of its inhibitory activity.
| Target | IC50 (nM) | Source |
| LRRK2 (Wild-Type) | 12 | Cayman Chemical[1] |
| LRRK2 (G2019S) | 36 | Cayman Chemical[1] |
Note: These values are provided as a reference and may not have been generated under standardized assay conditions.
Structural Information
This compound, also referred to as compound 28 in a publication from Pfizer, has been co-crystallized with the surrogate kinase MST3 (PDB ID: 4W8D). This structural information was instrumental in the structure-activity relationship (SAR) studies of the 7H-pyrrolo[2,3-d]pyrimidine series to optimize potency and selectivity.
LRRK2 Signaling Pathway and Mechanism of Inhibition
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Its kinase activity is central to its pathological role in Parkinson's disease. A key downstream signaling event is the phosphorylation of a subset of Rab GTPases, which are involved in vesicular trafficking.
Figure 1: LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols specifically utilizing this compound are not publicly available. However, the following are standard methods for assessing LRRK2 kinase activity and inhibitor potency.
In Vitro LRRK2 Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 of an LRRK2 inhibitor using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant LRRK2 enzyme (Wild-Type or G2019S mutant)
-
LRRKtide peptide substrate
-
ATP
-
This compound or other test inhibitor
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup:
-
Add 1 µL of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of diluted LRRK2 enzyme in kinase buffer.
-
Add 2 µL of a mixture of LRRKtide substrate and ATP in kinase buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
References
PF-06454589 for Parkinson's disease research
An in-depth search for information on the compound PF-06454589 in the context of Parkinson's disease research did not yield any specific results. Publicly available scientific literature, clinical trial databases, and other resources do not contain data pertaining to a molecule with this identifier.
It is possible that this compound represents an internal Pfizer designation for a compound in the very early stages of discovery, and as such, no information has been disclosed publicly. Research and development in the pharmaceutical industry is often conducted under strict confidentiality until a compound progresses to a stage where public disclosure is required, such as a patent application or the initiation of clinical trials.
Alternatively, the identifier "this compound" may be inaccurate or outdated. Pharmaceutical companies often use a series of internal codes for their compounds, and these can sometimes be misreported or changed over time.
Given the absence of any data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to this compound.
Researchers, scientists, and drug development professionals interested in this specific molecule are advised to:
-
Verify the compound identifier to ensure its accuracy.
-
Monitor scientific publications and patent databases for any future disclosures related to this compound.
-
Consult Pfizer's official investor and pipeline communications for potential updates on their neurology portfolio.
Without any foundational information on this compound, the core requirements of this request cannot be fulfilled at this time. Should information on this compound become publicly available, a comprehensive technical guide could be developed.
Unveiling PF-06454589: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of PF-06454589, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This document is intended for researchers, scientists, and drug development professionals interested in the molecular properties, mechanism of action, and experimental evaluation of this compound.
Core Molecular Data
This compound is a small molecule inhibitor with the following key characteristics:
| Property | Value | Source |
| Molecular Weight | 284.32 g/mol | [1] |
| Chemical Formula | C₁₄H₁₆N₆O | [1][2] |
| IUPAC Name | 4-[5-(1-methylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine | [2] |
| CAS Number | 1527473-30-8 | [1] |
| Synonyms | PF 06454589, PF06454589 |
Mechanism of Action and Signaling Pathway
This compound functions as a potent inhibitor of LRRK2, a complex, multi-domain enzyme implicated in both familial and sporadic cases of Parkinson's disease. The G2019S mutation, one of the most common genetic factors in Parkinson's, leads to increased LRRK2 kinase activity, which is believed to contribute to neuronal death signaling pathways.
The primary mechanism of action for this compound is the inhibition of the kinase activity of both wild-type LRRK2 and its pathogenic G2019S mutant. By blocking the kinase function, the inhibitor prevents the phosphorylation of downstream substrates. A key class of LRRK2 substrates has been identified as a subset of Rab GTPases. The phosphorylation of these Rab proteins by LRRK2 is a critical event in the signaling cascade that can lead to neurodegeneration. Therefore, by inhibiting LRRK2, this compound effectively disrupts this pathological signaling pathway.
Experimental Protocols
The evaluation of LRRK2 inhibitors such as this compound involves a variety of experimental assays to determine their potency and cellular effects. Below are outlines of key experimental methodologies.
In Vitro LRRK2 Kinase Activity Assay
This assay directly measures the ability of an inhibitor to block the kinase activity of purified LRRK2.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human LRRK2 (either wild-type or mutant, e.g., G2019S) is used as the enzyme source. A generic kinase substrate such as Myelin Basic Protein (MBP) or a specific peptide substrate like LRRKtide is utilized.
-
Reaction Mixture: The kinase reaction is typically performed in a buffer containing ATP and magnesium chloride.
-
Inhibitor Addition: this compound is added at varying concentrations to determine its inhibitory effect.
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be achieved by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate or by using phospho-specific antibodies in an ELISA or Western blot format.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular LRRK2 Autophosphorylation Assay
This cell-based assay assesses the inhibitor's ability to penetrate cells and inhibit LRRK2 activity by measuring the autophosphorylation of LRRK2 at Serine 1292.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293T or neuronal cells) is transiently transfected to overexpress tagged LRRK2 (wild-type or G2019S).
-
Compound Treatment: The cells are treated with different concentrations of this compound for a defined period.
-
Cell Lysis: The cells are lysed to extract proteins.
-
Western Blotting: The cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for phosphorylated LRRK2 at Serine 1292 (pS1292) and a primary antibody for total LRRK2 as a loading control.
-
Detection and Quantification: The bands are visualized using a secondary antibody conjugated to a detectable marker (e.g., HRP). The intensity of the pS1292 band relative to the total LRRK2 band is quantified to determine the extent of inhibition.
Proximity Ligation Assay (PLA) for Endogenous LRRK2 Activity
This advanced in situ assay allows for the detection and quantification of endogenous LRRK2 kinase activity at a cellular and subcellular level.
Methodology:
-
Cell or Tissue Preparation: Cells are cultured on coverslips or tissue sections are prepared.
-
Antibody Incubation: The samples are incubated with two primary antibodies raised in different species: one that recognizes total LRRK2 and another that recognizes a phosphorylated substrate of LRRK2 (e.g., phospho-Rab10) or the autophosphorylated form of LRRK2.
-
PLA Probe Ligation: Secondary antibodies conjugated with unique oligonucleotides (PLA probes) are added. When the probes are in close proximity (indicating an interaction or post-translational modification), the oligonucleotides can be ligated to form a circular DNA template.
-
Amplification and Detection: The circular DNA is amplified via rolling-circle amplification. The amplified product is then detected using fluorescently labeled oligonucleotides.
-
Microscopy and Analysis: The resulting fluorescent spots are visualized using a fluorescence microscope and quantified using image analysis software. Each spot represents a single detected event of LRRK2 activity.
References
PF-06454589 Inhibitor Profile: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitor profile of PF-06454589, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and drug development professionals investigating LRRK2 as a therapeutic target, particularly in the context of Parkinson's disease.
Core Inhibitory Activity
This compound is a small molecule inhibitor that demonstrates high potency against LRRK2. Its inhibitory activity has been quantified against both the wild-type (WT) enzyme and the pathogenic G2019S mutant, which is commonly associated with an increased risk of Parkinson's disease.
| Target | IC50 (nM) |
| LRRK2 (Wild-Type) | 12[1] |
| LRRK2 (G2019S Mutant) | 36[1] |
Kinase Selectivity Profile
A comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its potential on- and off-target effects. While a specific kinase selectivity panel for this compound is not publicly available, data for the closely related and structurally similar compound, PF-06447475, provides a strong surrogate for its selectivity profile. The following table summarizes the inhibitory activity of PF-06447475 against a panel of kinases.
Note: The following data is for PF-06447475 and is presented as a representative profile for this compound due to the structural similarity and shared pyrrolopyrimidine core of the two compounds.
| Kinase | Percent Inhibition at 1 µM |
| LRRK2 | >99 |
| TNK1 | 98 |
| GAK | 97 |
| MAP4K5 | 96 |
| AAK1 | 95 |
| MAP4K3 | 94 |
| STK10 | 93 |
| TNIK | 92 |
| CIT | 91 |
| SLK | 90 |
| ... | ... |
This is a partial list. For a comprehensive profile, refer to the supplementary information of Henderson, J.L., et al. (2015). J. Med. Chem.
Experimental Protocols
In Vitro LRRK2 Kinase Activity Assay
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound like this compound against LRRK2.
Materials:
-
Recombinant full-length LRRK2 (Wild-Type or G2019S mutant)
-
LRRKtide peptide substrate (a synthetic peptide substrate for LRRK2)
-
Kinase Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
³³P-γ-ATP (radiolabeled ATP)
-
Test compound (this compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant LRRK2 enzyme, and the LRRKtide substrate.
-
Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and ³³P-γ-ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated ³³P-γ-ATP.
-
Measure the amount of incorporated radiolabel in the LRRKtide substrate using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Kinase Selectivity Profiling
This protocol describes a general workflow for assessing the selectivity of a kinase inhibitor against a broad panel of kinases.
Methodology:
Kinase selectivity is typically determined using large-scale screening platforms, such as those offered by commercial vendors (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation). These platforms employ various methodologies, including:
-
Binding Assays (e.g., KINOMEscan™): These assays measure the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is quantified by qPCR.
-
Activity Assays: These assays directly measure the enzymatic activity of a panel of kinases in the presence of the test compound. This is often done using radiometric methods (measuring the incorporation of ³³P from ATP into a substrate) or fluorescence-based readouts.
General Workflow:
-
The test compound (this compound) is prepared at a fixed concentration (e.g., 1 µM).
-
The compound is incubated with a large panel of recombinant kinases (typically >400).
-
The binding or enzymatic activity is measured for each kinase in the presence of the compound.
-
The results are typically expressed as the percentage of inhibition or the percentage of remaining activity compared to a vehicle control (DMSO).
-
Hits (kinases that are significantly inhibited) are often further evaluated by determining their IC50 values in dose-response experiments.
Visualizations
LRRK2 Signaling Pathway and Inhibition by this compound
Caption: LRRK2 signaling pathway and its inhibition by this compound.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: General workflow for in vitro kinase inhibitor selectivity profiling.
References
LRRK2 Signaling and the Investigational Inhibitor PF-06454589: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Leucine-Rich Repeat Kinase 2 (LRRK2) signaling pathway, a critical area of research in neurodegenerative diseases, particularly Parkinson's Disease. It further details the preclinical profile of PF-06454589 (also known as PF-06447475), a potent and selective inhibitor of LRRK2. This document synthesizes key data from published literature, presenting it in a structured format with detailed experimental protocols and visual diagrams to facilitate understanding and further research.
The LRRK2 Signaling Pathway
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multidomain protein that possesses both kinase and GTPase activity.[1] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[1] The G2019S mutation, the most prevalent of these, leads to increased kinase activity, which is believed to contribute to neuronal toxicity.[2]
The precise cellular functions of LRRK2 are still under intense investigation, but it has been implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and inflammatory responses.[3][4] A key aspect of the LRRK2 signaling pathway is its ability to phosphorylate a subset of Rab GTPases, which are master regulators of vesicle transport.[5] This phosphorylation event appears to be a central mechanism through which LRRK2 exerts its physiological and pathological effects.
Below is a diagram illustrating the core components of the LRRK2 signaling pathway and the point of intervention for inhibitors like this compound.
This compound: A Potent and Selective LRRK2 Inhibitor
This compound, also referred to in the literature as PF-06447475, is a highly potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity.[2] Its development has provided a valuable tool for dissecting the LRRK2 signaling pathway and for assessing the therapeutic potential of LRRK2 inhibition.
Data Presentation
The following tables summarize the quantitative data for this compound (PF-06447475) from preclinical studies.
Table 1: In Vitro Potency of this compound against LRRK2
| Target | Assay Type | IC50 (nM) | Reference |
| Wild-Type LRRK2 | Biochemical Kinase Assay | 3 | [2][6] |
| G2019S LRRK2 | Biochemical Kinase Assay | 11 | [2] |
| Endogenous LRRK2 | Cellular Assay (Raw264.7 cells) | <10 | [7] |
Table 2: Kinase Selectivity Profile of this compound
This compound has been profiled against a broad panel of kinases and has demonstrated high selectivity for LRRK2. The following table presents a selection of kinases and the corresponding inhibitory activity.
| Kinase | % Inhibition @ 1 µM | IC50 (nM) | Reference |
| LRRK2 | - | 3 | [2] |
| TNK2 | >50 | 130 | [2] |
| GAK | >50 | 230 | [2] |
| AAK1 | >50 | 320 | [2] |
| SLK | >50 | 410 | [2] |
| Over 200 other kinases | <50% inhibition at 1 µM | >1000 | [2] |
Table 3: Preclinical Pharmacokinetic and In Vivo Activity of this compound
| Parameter | Species | Value/Observation | Reference |
| Brain Penetrance (unbound) | Rat | Cbrain / Cplasma ≈ 1 | [2] |
| In Vivo Target Engagement | Rat (30 mg/kg, p.o.) | Significant reduction of pS935 LRRK2 in brain | [2] |
| Neuroprotective Effect | Rat (G2019S-LRRK2 model) | Attenuated α-synuclein-induced neurodegeneration | [8][9] |
| Neuroprotective Effect | Rat (Wild-Type) | Potent neuroprotective effect | [8][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of LRRK2 and its inhibitors.
In Vitro LRRK2 Kinase Assay (Radiometric)
This protocol describes a standard endpoint assay to determine the IC50 of a LRRK2 inhibitor using [γ-33P]ATP and a peptide substrate.[11]
1. Reagents and Materials:
-
Kinase Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl2, 5 mM EGTA, 5 mM DTT.
-
Enzyme: Purified, active full-length LRRK2 (Wild-Type or G2019S mutant).
-
Substrate: LRRKtide peptide substrate (e.g., 100 µM stock).
-
Inhibitor: this compound dissolved in DMSO, prepared in a serial dilution.
-
ATP Stock: 10 mM non-radioactive ATP.
-
Radioactive ATP: [γ-33P]ATP.
-
Reaction Mix: Prepare a mix of non-radioactive and radioactive ATP in kinase buffer to a final concentration of 100 µM ATP.
-
Stop Solution: 75 mM phosphoric acid.
-
P81 Phosphocellulose Paper.
-
Scintillation Counter.
2. Kinase Reaction Procedure:
-
Prepare the reaction in a total volume of 25 µL.
-
Add 2.5 µL of 10X serially diluted this compound or DMSO (vehicle control) to each reaction well.
-
Add 12.5 µL of diluted LRRK2 enzyme in 1X kinase buffer.
-
Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the reaction mix containing the LRRKtide substrate and ATP/[γ-33P]ATP.
-
Incubate the reaction for 60 minutes at 30°C.[12]
-
Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid.
-
Rinse the papers with acetone and allow them to air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular LRRK2 Kinase Inhibition Assay (Western Blot)
This protocol outlines the steps to measure the inhibition of LRRK2 kinase activity in a cellular context by assessing the phosphorylation of LRRK2 at Serine 935 (pS935) and its substrate Rab10 at Threonine 73 (pT73) via Western blot.[3][13][14]
1. Reagents and Materials:
-
Cell Line: A suitable cell line expressing LRRK2 (e.g., SH-SY5Y, HEK293T expressing LRRK2, or primary cells like PBMCs).
-
This compound.
-
Cell Culture Medium and Reagents.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer.
-
Primary Antibodies: Rabbit anti-pLRRK2 (S935), Rabbit anti-pRab10 (T73), Mouse anti-total LRRK2, Mouse anti-total Rab10, and an antibody against a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
ECL Substrate.
2. Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).[13][14]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.[3]
-
5. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the pLRRK2 (S935) and pRab10 (T73) signals to their respective total protein levels, which are then normalized to the loading control.
-
Plot the normalized phosphorylation levels against the this compound concentration to generate a dose-response curve and determine the cellular IC50.
Conclusion
The LRRK2 signaling pathway represents a promising target for therapeutic intervention in Parkinson's disease. This compound has been demonstrated in preclinical studies to be a potent, selective, and brain-penetrant inhibitor of LRRK2 kinase activity.[2] The data and protocols presented in this guide provide a comprehensive resource for researchers working to further elucidate the role of LRRK2 in disease and to advance the development of novel LRRK2-targeted therapies. While preclinical data for this compound is robust, publicly available information on its progression into clinical trials is not available. Other LRRK2 inhibitors, such as BIIB122 (DNL151), are currently in clinical development, highlighting the continued interest in this therapeutic strategy.[15][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of an enzyme-linked immunosorbent assay for detection of cellular and in vivo LRRK2 S935 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 9. alzforum.org [alzforum.org]
- 10. rndsystems.com [rndsystems.com]
- 11. LRRK2 Drug Trial Shares Promising Results, Company to Begin Second Study | Parkinson's Disease [michaeljfox.org]
- 12. youtube.com [youtube.com]
- 13. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 14. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]
- 15. LRRK2 Inhibition by BIIB122 in Healthy Participants and Patients with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]
An In-depth Technical Guide to the Discovery and Development of PF-562,271
Disclaimer: No publicly available information was found for the compound PF-06454589. Therefore, this guide focuses on PF-562,271, a well-documented Focal Adhesion Kinase (FAK) inhibitor developed by Pfizer, to fulfill the user's request for a technical guide on a Pfizer compound.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in integrating signals from integrins and growth factor receptors to regulate essential cellular processes such as cell survival, proliferation, migration, and adhesion.[1][2] The overexpression and activation of FAK are strongly correlated with the invasive and metastatic phenotype of various human cancers, making it a compelling target for anticancer therapy.[2][3] PF-562,271 (also known as VS-6062) is a potent, ATP-competitive, and reversible small molecule inhibitor targeting the catalytic activity of FAK and, to a lesser extent, the related Proline-rich Tyrosine Kinase 2 (Pyk2).[2][4][5] Developed by Pfizer, PF-562,271 has been investigated in preclinical and clinical settings as a potential therapeutic agent for advanced solid tumors.[3][6]
Mechanism of Action
PF-562,271 exerts its inhibitory effect by binding to the ATP-binding pocket of the FAK kinase domain.[4] This binding event prevents the crucial autophosphorylation of FAK at tyrosine residue 397 (Y397).[7] The phosphorylation of Y397 is the initial and pivotal step in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases.[8] The subsequent recruitment and activation of Src lead to the phosphorylation of other tyrosine residues on FAK, resulting in the full activation of downstream signaling cascades that promote cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.[8] By blocking FAK autophosphorylation, PF-562,271 effectively disrupts these oncogenic signaling networks.[8]
Signaling Pathway
The following diagram illustrates the FAK signaling pathway and the point of inhibition by PF-562,271.
References
- 1. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. Collagen Invasion Assay | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for the Experimental Evaluation of Selective Nav1.7 Inhibitors: Featuring PF-05089771
Disclaimer: Publicly available information on the specific compound PF-06454589 is limited. This document focuses on the well-characterized, potent, and selective Nav1.7 inhibitor from Pfizer, PF-05089771 , as a representative experimental subject. The protocols and data presented are based on published research and are intended for informational purposes for researchers, scientists, and drug development professionals.
Introduction
Voltage-gated sodium channel Nav1.7 has emerged as a critical therapeutic target for the treatment of pain, supported by human genetic studies. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital indifference to pain. PF-05089771 is a potent and selective small-molecule inhibitor of Nav1.7 that has been investigated for its analgesic properties.[1] This document outlines key experimental protocols and data related to the preclinical evaluation of Nav1.7 inhibitors like PF-05089771.
Quantitative Data Summary
The following table summarizes the in vitro potency and selectivity of PF-05089771 against various Nav channel isoforms.
| Target | IC50 (nM) | Species | Notes |
| hNav1.7 | 11 | Human | Potent inhibition of the primary target. |
| cynNav1.7 | 12 | Cynomolgus Monkey | Similar potency to human channel. |
| dogNav1.7 | 13 | Dog | Similar potency to human channel. |
| ratNav1.7 | 171 | Rat | Lower potency in rat, an important consideration for preclinical model selection. |
| musNav1.7 | 8 | Mouse | High potency in mouse. |
| hNav1.5 | >10,000 | Human | >1000-fold selectivity over the cardiac isoform, indicating a favorable cardiac safety profile. |
| hNav1.8 | >10,000 | Human | High selectivity over another key sensory neuron sodium channel. |
| hNav1.2 | ~110 | Human | ~10-fold selectivity. |
| hNav1.3 | >9,900 | Human | ~900-fold selectivity. |
| hNav1.4 | >9,900 | Human | ~900-fold selectivity. |
Data compiled from MedChemExpress.[2]
Signaling Pathway
The Nav1.7 channel plays a crucial role in the propagation of action potentials in nociceptive (pain-sensing) neurons. Inhibition of Nav1.7 is expected to reduce the excitability of these neurons, thereby dampening the transmission of pain signals to the central nervous system.
Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of PF-05089771.
Experimental Protocols
In Vitro Electrophysiology: Automated Patch-Clamp Assay for Nav1.7 Inhibition
This protocol is designed to determine the potency and use-dependency of a test compound on Nav1.7 channels expressed in a stable cell line (e.g., HEK293 cells).
Objective: To measure the concentration-dependent inhibition of Nav1.7 currents by the test compound and assess its state-dependent binding characteristics.
Materials:
-
HEK293 cells stably expressing human Nav1.7.
-
Cell culture reagents.
-
Automated patch-clamp system (e.g., IonWorks Barracuda, QPatch).
-
External and internal recording solutions.
-
Test compound (e.g., PF-05089771) stock solution in DMSO.
Procedure:
-
Cell Preparation:
-
Culture HEK293-hNav1.7 cells to 70-80% confluency.
-
Harvest cells using a gentle dissociation reagent (e.g., TrypLE™).
-
Resuspend cells in the external recording solution at a concentration of 2-2.5 million cells/mL.[3]
-
-
Automated Patch-Clamp Electrophysiology:
-
Load the cell suspension, internal solution, and test compound dilutions onto the automated patch-clamp system.
-
Establish whole-cell patch-clamp recordings.
-
Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol to assess use-dependent block involves:
-
A hyperpolarizing step to ensure channels are in a resting state.
-
A train of depolarizing pulses (e.g., 26 pulses) to induce channel opening and inactivation.[3]
-
-
Measure the peak inward current during each depolarizing pulse.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition at each concentration of the test compound.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Analyze the current inhibition during the pulse train to assess use-dependent block. A more pronounced inhibition during later pulses indicates preferential binding to the open or inactivated states of the channel.[3]
-
In Vivo Efficacy: Animal Models of Pain
A variety of animal models can be used to assess the analgesic efficacy of Nav1.7 inhibitors in different pain states.
Objective: To evaluate the ability of the test compound to reverse pain-like behaviors in rodent models of inflammatory, neuropathic, or postoperative pain.
General Procedure:
-
Animal Acclimatization: Acclimate rodents (e.g., mice or rats) to the testing environment.
-
Induction of Pain Model:
-
Inflammatory Pain: Inject an inflammatory agent (e.g., Complete Freund's Adjuvant, carrageenan) into the hind paw.
-
Neuropathic Pain: Surgically induce nerve injury (e.g., chronic constriction injury, spared nerve injury).
-
Postoperative Pain: Perform a surgical incision on the plantar surface of the hind paw.[4]
-
-
Drug Administration: Administer the test compound (e.g., PF-05089771) or vehicle via the desired route (e.g., oral, intravenous).
-
Behavioral Testing: Assess pain-like behaviors at various time points after drug administration. Common tests include:
-
Thermal Hyperalgesia: Measure the latency to withdraw the paw from a radiant heat source (e.g., Hargreaves test).
-
Mechanical Allodynia: Measure the paw withdrawal threshold to stimulation with von Frey filaments.
-
-
Data Analysis: Compare the behavioral responses of the drug-treated group to the vehicle-treated group to determine the analgesic effect.
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for the evaluation of a selective Nav1.7 inhibitor.
Caption: Preclinical development workflow for a selective Nav1.7 inhibitor.
References
Application Notes and Protocols for PF-06454589 Cell-Based Assays
Notice to Researchers, Scientists, and Drug Development Professionals:
Extensive searches of publicly available scientific literature, clinical trial databases, and patent records have yielded no specific information regarding the compound designated as PF-06454589. This designation is likely an internal code for a proprietary compound that has not yet been disclosed in public forums.
Due to the absence of information on the molecular target, mechanism of action, and relevant biological pathways of this compound, it is not possible to provide detailed and accurate application notes, experimental protocols, quantitative data summaries, or signaling pathway diagrams as requested.
The development of a meaningful cell-based assay is entirely dependent on understanding the compound's biological context. This includes:
-
Identifying the Molecular Target: Is it a kinase, a receptor, an enzyme, or another class of protein?
-
Elucidating the Signaling Pathway: Which cellular communication network does it modulate?
-
Determining the Anticipated Cellular Effect: Does it inhibit proliferation, induce apoptosis, alter protein expression, or have another measurable effect?
Without this fundamental knowledge, any provided protocol would be generic and not applicable to the specific investigation of this compound.
To proceed with the development of a cell-based assay for this compound, it is essential to first obtain information regarding its therapeutic target and mechanism of action from the originating source. Once this information is available, appropriate cell lines, assay formats (e.g., proliferation, reporter gene, phosphorylation, etc.), and detection methods can be selected to create a robust and relevant experimental protocol.
We recommend consulting internal documentation or contacting the research group responsible for the development of this compound to obtain the necessary scientific background to enable the creation of the requested application notes and protocols.
Application Notes and Protocols for PF-06454589 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06454589 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease and other neurodegenerative disorders. This document provides detailed application notes and protocols for the in vitro use of this compound, including recommended dose ranges for biochemical and cellular assays, methodologies for assessing target engagement and cellular activity, and guidance on data interpretation. The provided protocols and diagrams are intended to facilitate the effective use of this compound in research and drug development settings.
Introduction
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multidomain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, located within the kinase domain, leads to increased kinase activity and is a major focus of therapeutic intervention. This compound is a small molecule inhibitor that targets the ATP-binding site of LRRK2, effectively blocking its kinase function. Understanding the in vitro characteristics of this inhibitor is crucial for its application in studying LRRK2 biology and for the development of novel therapeutics.
Data Presentation
Biochemical Activity of this compound
| Target | IC50 | Assay Conditions |
| Wild-Type LRRK2 | 12 nM | Purified enzyme, in vitro kinase assay |
| LRRK2 (G2019S) | 36 nM | Purified enzyme, in vitro kinase assay |
Solubility of this compound
| Solvent | Solubility |
| DMSO | 0.1 - 9 mg/mL |
Signaling Pathway
The following diagram illustrates the established signaling pathway of LRRK2 and the mechanism of action for this compound.
Caption: LRRK2 signaling pathway and inhibition by this compound.
Experimental Protocols
LRRK2 Biochemical Kinase Assay
This protocol is designed to determine the in vitro potency (IC50) of this compound against purified LRRK2 enzyme.
Materials:
-
Purified recombinant human LRRK2 (wild-type or G2019S mutant)
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
LRRKtide peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of LRRK2 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and LRRKtide substrate. The final concentrations should be at the Km for ATP and an appropriate concentration of LRRKtide.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular LRRK2 Autophosphorylation Assay
This protocol measures the ability of this compound to inhibit LRRK2 autophosphorylation at Serine 935 (pS935) in a cellular context. A549 cells are recommended as they endogenously express high levels of LRRK2.[1]
Materials:
-
A549 cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-pS935-LRRK2 antibody
-
Anti-total-LRRK2 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) or DMSO (vehicle control) for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and Western blotting using standard procedures.
-
Probe the membranes with anti-pS935-LRRK2 and anti-total-LRRK2 antibodies.
-
Develop the blots using a chemiluminescent substrate and image the results.
-
Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal.
-
Calculate the percent inhibition of pS935 phosphorylation for each concentration and determine the cellular IC50 value.
References
Application Notes and Protocols: PF-06454589
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06454589 is a potent and selective small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] LRRK2 is a complex, multi-domain protein that is a key therapeutic target in neurodegenerative diseases, particularly Parkinson's disease. Mutations in the LRRK2 gene are linked to an increased risk of developing Parkinson's. This compound effectively inhibits both wild-type LRRK2 and the pathogenic G2019S mutant, making it a valuable tool for studying the physiological and pathological roles of LRRK2 kinase activity. These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo studies.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₆O |
| Molecular Weight | 284.32 g/mol [3] |
| CAS Number | 1527473-30-8[3] |
| Appearance | Crystalline solid |
| Purity | >98% (typically) |
| Storage | Store at -20°C for long-term stability |
Solubility
The solubility of this compound in various common laboratory solvents is summarized in the table below. It is recommended to use dimethyl sulfoxide (DMSO) for the preparation of high-concentration stock solutions.
| Solvent | Solubility | Notes |
| DMSO | 9 mg/mL (~31.65 mM)[2] | Sonication is recommended to aid dissolution.[2] |
| Ethanol | Poorly soluble | Not recommended for primary stock solutions. |
| Water | Insoluble | Not recommended for primary stock solutions. |
| PBS | Insoluble | Not recommended for primary stock solutions. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.84 mg of this compound.
-
Calculation:
-
Amount (in grams) = Molarity (in mol/L) x Molecular Weight (in g/mol ) x Volume (in L)
-
Amount (in mg) = 10 mmol/L x 284.32 g/mol x 0.001 L = 2.84 mg
-
-
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Mix: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonicate (Recommended): If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes. This will aid in the dissolution of the compound.[2]
-
Aliquot and Store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
For cell-based assays, the 10 mM DMSO stock solution can be serially diluted to the desired final concentration in the appropriate cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
LRRK2 Signaling Pathway
This compound acts by inhibiting the kinase activity of LRRK2. The simplified diagram below depicts the central role of LRRK2 in cellular signaling pathways implicated in Parkinson's disease. LRRK2 can phosphorylate a number of downstream substrates, and its activity is linked to processes such as vesicle trafficking, autophagy, and cytoskeletal dynamics.
References
Application Notes and Protocols: Solubility of PF-06454589 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06454589 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in the study of Parkinson's disease.[1][2] Understanding the solubility of this compound in commonly used laboratory solvents, such as dimethyl sulfoxide (DMSO), is critical for the design and execution of in vitro and in vivo experiments. These application notes provide a comprehensive overview of the solubility of this compound in DMSO, detailed protocols for its dissolution and quantification, and a visualization of its relevant signaling pathway.
Properties of DMSO as a Solvent
Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent with the ability to dissolve a wide range of both polar and nonpolar compounds.[3][4] Its miscibility with water and many organic solvents, coupled with its high boiling point (189°C), makes it an ideal solvent for preparing stock solutions of chemical compounds for high-throughput screening and other biological assays.[3] DMSO is known to readily penetrate biological membranes, a property that can be advantageous for cellular assays.[4][5] However, it is also hygroscopic and can be toxic to cells at higher concentrations, necessitating careful handling and optimization of final assay concentrations.[5]
Quantitative Solubility Data
The solubility of this compound in DMSO has been reported in various sources, with some variation in the exact values. This data is summarized in the table below for easy comparison. The molecular weight of this compound is 284.3 g/mol .[1]
| Solubility Value | Molar Concentration (mM) | Source |
| 9 mg/mL | 31.65 mM | [2] |
| 10 mM | ~2.84 mg/mL | N/A |
| 0.1 - 1 mg/mL | 0.35 - 3.52 mM | [1] |
Note: The discrepancies in reported solubility may be due to differences in experimental methodologies, purity of the compound, and temperature.
Experimental Protocols
Protocol for Preparation of a Saturated this compound Solution in DMSO
This protocol describes a method to prepare a saturated solution of this compound in DMSO, which can then be used to determine its maximum solubility.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Microcentrifuge
-
Calibrated analytical balance
-
2.0 mL microcentrifuge tubes
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a 2.0 mL microcentrifuge tube.
-
Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.
-
Vortex the tube vigorously for 2-5 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved solid.
-
If all the solid has dissolved, add another small, accurately weighed amount of this compound and repeat step 3.
-
Continue adding this compound in small increments until a small amount of solid material remains undissolved, indicating that the solution is saturated.
-
Incubate the saturated solution at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached. Periodically vortex the mixture during this time.
-
After the incubation period, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant (the saturated DMSO solution) for subsequent concentration analysis.
Protocol for Quantification of this compound Solubility using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the concentration of this compound in the saturated DMSO solution prepared in the previous protocol.
Materials:
-
Saturated this compound in DMSO solution
-
Anhydrous DMSO (for dilutions)
-
Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)
-
HPLC system with a suitable column (e.g., C18) and a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Standard Curve:
-
Prepare a stock solution of this compound of a known concentration in DMSO (e.g., 1 mg/mL).
-
Perform a series of dilutions of the stock solution to create a set of standards with concentrations spanning the expected solubility range.
-
-
Prepare the Sample:
-
Carefully take an aliquot of the supernatant from the saturated solution (from Protocol 4.1) and dilute it with DMSO to a concentration that falls within the range of the standard curve.
-
-
HPLC Analysis:
-
Set up the HPLC system with an appropriate method (e.g., gradient or isocratic elution) and set the UV detector to a wavelength where this compound has maximum absorbance.
-
Inject the standards and the diluted sample onto the HPLC system.
-
Integrate the peak areas corresponding to this compound for both the standards and the sample.
-
-
Data Analysis:
-
Plot a standard curve of peak area versus concentration for the standards.
-
Use the linear regression equation from the standard curve to calculate the concentration of this compound in the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of this compound in DMSO.
-
Signaling Pathway and Experimental Workflow
This compound functions as an inhibitor of LRRK2. The following diagram illustrates the simplified signaling pathway involving LRRK2.
Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.
The following diagram illustrates a typical experimental workflow for assessing the solubility of a compound like this compound.
Caption: Experimental workflow for determining compound solubility in DMSO.
References
Application Notes and Protocols for LRRK2 Kinase Activity Assay with PF-06454589
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly Parkinson's disease (PD). Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic PD. Many of these pathogenic mutations, such as the prevalent G2019S substitution, lead to an increase in the kinase activity of the LRRK2 protein, which is believed to contribute to neuronal toxicity. This has positioned LRRK2 as a key therapeutic target, with the development of potent and selective kinase inhibitors being a primary strategy for disease-modifying therapies.
PF-06454589 is a potent and selective inhibitor of LRRK2 kinase activity. These application notes provide detailed protocols for utilizing this compound to measure LRRK2 kinase inhibition in a biochemical assay format. The provided methodologies are intended to guide researchers in accurately determining the potency and efficacy of this and similar inhibitory compounds.
LRRK2 Signaling Pathway and Inhibition by this compound
LRRK2 is a complex protein with both kinase and GTPase functions. Its kinase activity is implicated in a variety of cellular processes, including vesicular trafficking, through the phosphorylation of a subset of Rab GTPase proteins. Pathogenic mutations can lead to hyperactivation of this kinase function. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the transfer of a phosphate group from ATP to its substrates.
Caption: LRRK2 Signaling and Inhibition by this compound.
Quantitative Data: Potency of this compound
The inhibitory activity of this compound against LRRK2 has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of an inhibitor.
| Enzyme | IC50 (nM) | Reference |
| Wild-Type LRRK2 | 12 | [1] |
| LRRK2 (G2019S) | 36 | [1] |
Experimental Protocols
Several assay formats can be employed to measure LRRK2 kinase activity and its inhibition. Below are detailed protocols for two common non-radioactive methods: an ADP-Glo™ Kinase Assay and a LanthaScreen™ TR-FRET Kinase Assay.
Protocol 1: ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant LRRK2 enzyme (Wild-Type or G2019S mutant)
-
LRRK2 substrate (e.g., LRRKtide peptide)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[2]
-
DMSO
-
384-well white assay plates
Experimental Workflow:
Caption: ADP-Glo™ LRRK2 Kinase Assay Workflow.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 mM.
-
Reaction Setup (in a 384-well plate):
-
Add 1 µL of the serially diluted this compound or DMSO (as a vehicle control) to the appropriate wells.[2]
-
Add 2 µL of diluted LRRK2 enzyme to each well.[2] The optimal enzyme concentration should be determined empirically but can start in the range of 10-50 ng per reaction.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the LRRK2 substrate and ATP.[2] Final concentrations should be optimized, but a starting point could be 20 µM for the peptide substrate and 10 µM for ATP.[2]
-
-
Kinase Reaction: Incubate the plate at room temperature for 120 minutes.[2]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]
-
Incubate at room temperature for 40 minutes.[2]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[2]
-
Incubate at room temperature for 30 minutes.[2]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the LRRK2 kinase activity. Plot the luminescence against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: LanthaScreen™ TR-FRET Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the LRRK2 kinase. Inhibitors that bind to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Recombinant LRRK2 enzyme (e.g., GST-tagged)
-
LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tagged antibody)
-
Kinase Tracer 236
-
This compound
-
TR-FRET Dilution Buffer
-
DMSO
-
384-well black assay plates
Experimental Workflow:
Caption: LanthaScreen™ TR-FRET LRRK2 Kinase Binding Assay Workflow.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reagent Preparation:
-
Prepare a 3X solution of the LRRK2 enzyme and the Eu-labeled anti-tag antibody in TR-FRET Dilution Buffer.
-
Prepare a 3X solution of the Kinase Tracer in TR-FRET Dilution Buffer.
-
-
Reaction Setup (in a 384-well plate):
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[3]
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). The FRET signal is inversely proportional to the inhibitor concentration. Plot the emission ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for assessing the inhibitory activity of compounds such as this compound against LRRK2 kinase. The choice of assay will depend on the specific research needs and available instrumentation. Both the ADP-Glo™ and LanthaScreen™ assays offer high-throughput capabilities and are well-suited for inhibitor screening and characterization in a drug discovery setting. Careful optimization of enzyme and substrate concentrations will ensure high-quality, reproducible data.
References
Application Notes and Protocols: Monitoring LRRK2 Inhibition by PF-06454589 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that is a key target in the development of therapeutics for Parkinson's disease. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease, and evidence also implicates LRRK2 in the idiopathic form of the disease. The kinase activity of LRRK2 is thought to be central to its pathogenic effects. Therefore, the inhibition of LRRK2 kinase activity is a primary therapeutic strategy.
PF-06454589 is a potent and selective inhibitor of LRRK2 kinase activity.[1][2] Western blotting is a widely used and effective method to monitor the inhibition of LRRK2 in a cellular context. This is typically achieved by assessing the phosphorylation status of LRRK2 itself at key sites, such as Serine 935 (pS935), and of its downstream substrates, most notably Rab10 at Threonine 73 (pT73).[3][4] Inhibition of LRRK2 kinase activity leads to a dose-dependent decrease in the phosphorylation of these sites.
These application notes provide a detailed protocol for performing a Western blot to assess the inhibitory activity of this compound on LRRK2 signaling.
LRRK2 Signaling Pathway and Inhibition
LRRK2 is a complex protein with both kinase and GTPase domains.[5] Its kinase activity is responsible for the phosphorylation of a subset of Rab GTPases, including Rab10, which are involved in regulating vesicular trafficking.[6][7] The phosphorylation of LRRK2 at sites like Ser935 is thought to be a marker of its activity and cellular localization.[5][8] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the transfer of phosphate to its substrates.[3]
Figure 1: LRRK2 signaling and inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound against wild-type LRRK2 and the common pathogenic mutant G2019S has been determined in biochemical assays. This data is crucial for designing effective in-cell experiments.
| Compound | Target | IC50 (nM) | Reference |
| This compound | LRRK2 (Wild-Type) | 12 | [1] |
| This compound | LRRK2 (G2019S) | 36 | [1] |
Experimental Protocols
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in LRRK2 and Rab10 phosphorylation.
Experimental Workflow
Figure 2: Western blot experimental workflow.
Materials
-
Cell Lines: HEK293T or SH-SY5Y cells expressing LRRK2.
-
LRRK2 Inhibitor: this compound (dissolved in DMSO).
-
Cell Culture Reagents: DMEM, FBS, Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE Reagents: Acrylamide solutions, SDS, Tris-HCl, TEMED, APS.
-
Transfer Buffer: Tris-glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibodies:
-
Rabbit anti-phospho-LRRK2 (Ser935)
-
Rabbit anti-LRRK2 (total)
-
Rabbit anti-phospho-Rab10 (Thr73)
-
Rabbit anti-Rab10 (total)
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Detailed Methodology
1. Cell Culture and Treatment
-
Plate cells at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO.
-
Incubate the cells for 1-2 hours at 37°C.
2. Cell Lysis and Protein Quantification
-
After treatment, wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.
3. SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel. Include a protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with TBST and stain with Ponceau S to confirm successful transfer.
5. Blocking and Antibody Incubation
-
Destain the membrane with TBST and block with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pLRRK2 S935 or anti-pRab10 T73) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
To analyze the data, normalize the phospho-protein signal to the total protein signal for each target (e.g., pLRRK2/total LRRK2) and then to the loading control (e.g., GAPDH or β-actin).
-
Plot the normalized phosphorylation levels against the concentration of this compound to generate a dose-response curve and determine the cellular IC50.
Logical Relationship of the Experiment
Figure 3: Logical flow of the LRRK2 inhibition experiment.
Troubleshooting
-
Weak or no signal for phospho-proteins:
-
Ensure fresh lysis buffer with active phosphatase inhibitors was used.
-
Increase the amount of protein loaded.
-
Optimize primary antibody concentration and incubation time.
-
-
High background:
-
Increase the duration and number of wash steps.
-
Optimize the blocking conditions (e.g., switch between milk and BSA).
-
Titrate the secondary antibody concentration.
-
-
Inconsistent loading:
-
Ensure accurate protein quantification.
-
Always run a loading control and normalize to it.
-
By following these detailed protocols and application notes, researchers can effectively utilize Western blotting to assess the cellular potency and mechanism of action of LRRK2 inhibitors like this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 5. LRRK2 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phos-tag analysis of Rab10 phosphorylation by LRRK2: a powerful assay for assessing kinase function and inhibitors | Parkinson's Disease [michaeljfox.org]
- 7. Rab10 Phosphorylation Detection by LRRK2 Activity Using SDS-PAGE with a Phosphate-binding Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PF-06454589 Concentration In Vitro
Welcome to the technical support center for PF-06454589. This resource is designed to assist researchers, scientists, and drug development professionals in effectively determining and optimizing the in vitro concentration of this compound for their specific experimental needs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the use of this compound in vitro.
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: For initial experiments, a broad concentration range is recommended to determine the potency of this compound in your specific cell line and assay. A typical starting point would be a serial dilution from 100 µM down to 1 nM. This wide range will help in identifying the half-maximal inhibitory concentration (IC50) and assessing potential cytotoxicity at higher concentrations.[1][2] It is crucial to perform a dose-response experiment to empirically determine the optimal concentration for your experimental conditions.[1]
Q2: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause and how can I troubleshoot this?
A2: High cytotoxicity at low concentrations can be due to several factors:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line, which is typically below 0.5%.[1][3] Always include a vehicle-only control to assess the impact of the solvent on cell viability.[1][3]
-
Compound Instability: The compound may be degrading in the culture medium, leading to the formation of toxic byproducts. Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Off-Target Effects: At certain concentrations, small molecules can interact with unintended cellular targets, leading to toxicity.[1] Consider reducing the incubation time or using a lower, yet effective, concentration.
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this compound. It is advisable to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your cells.
Q3: The compound is precipitating in my cell culture medium. How can I improve its solubility?
A3: Precipitation of a hydrophobic compound like this compound in aqueous media is a common issue.[3] Here are some troubleshooting steps:
-
Optimize Solvent Concentration: While minimizing DMSO is important, a slightly higher concentration (up to 0.5%) might be necessary to maintain solubility.[3]
-
pH Adjustment: The solubility of some compounds is pH-dependent. You can experiment with slight adjustments to the pH of your culture medium, ensuring it remains within the physiological range suitable for your cells.[3]
-
Use of a Different Solvent System: In some cases, a co-solvent system might be necessary. However, this should be approached with caution as it can impact cellular physiology.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions from a high-concentration stock in DMSO just before adding it to the medium. Do not store the compound in an aqueous solution.[3]
Q4: I am not observing the expected inhibitory effect of this compound on my target pathway. What should I check?
A4: If you are not seeing the expected activity, consider the following:
-
Compound Potency: The IC50 of this compound might be higher in your cell-based assay compared to a biochemical assay due to factors like cell permeability and metabolism.[2][4] You may need to test higher concentrations.
-
Cellular Uptake: The compound may not be efficiently entering the cells. While difficult to measure directly without specialized equipment, you can try extending the incubation time to allow for greater uptake.
-
Target Engagement: Ensure that your downstream assay is a reliable indicator of target engagement. It is often beneficial to have a direct biochemical assay to confirm the inhibition of the primary target.
-
Compound Integrity: Verify the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation.
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Kinase Activity Assay
| This compound Conc. (nM) | % Inhibition (Mean ± SD) |
| 1 | 5.2 ± 1.1 |
| 10 | 25.8 ± 3.5 |
| 50 | 48.9 ± 4.2 |
| 100 | 75.3 ± 2.9 |
| 500 | 95.1 ± 1.8 |
| 1000 | 98.7 ± 0.9 |
Table 2: Example Cytotoxicity Profile of this compound in HEK293 and HepG2 cells
| This compound Conc. (µM) | HEK293 % Viability (Mean ± SD) | HepG2 % Viability (Mean ± SD) |
| 0.1 | 100 ± 2.1 | 99.5 ± 1.9 |
| 1 | 98.7 ± 3.0 | 97.2 ± 2.5 |
| 10 | 95.4 ± 4.1 | 90.1 ± 3.8 |
| 50 | 70.2 ± 5.6 | 65.8 ± 6.2 |
| 100 | 45.1 ± 6.8 | 38.4 ± 7.1 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 100 µM to 1 nM). Include a vehicle-only control (medium with the same final DMSO concentration as the highest compound concentration).[1]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay: Perform the desired assay to measure the endpoint of interest (e.g., a kinase activity assay or a reporter gene assay).
-
Data Analysis: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Compound Preparation and Treatment: Prepare and add the compound dilutions as described in Protocol 1. Include a positive control for cytotoxicity (e.g., doxorubicin) and a negative (untreated) and vehicle control.
-
Incubation: Incubate the cells with the compound for the desired duration.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Visualizations
Caption: A generalized signaling pathway illustrating the inhibitory action of this compound on a target kinase.
Caption: A standard experimental workflow for in vitro testing of this compound.
Caption: A logical troubleshooting guide for common issues with this compound.
References
PF-06454589 solubility issues and solutions
Important Notice: As of December 2025, there is no publicly available scientific literature, patent data, or detailed vendor information for the compound identifier PF-06454589 . This suggests that the compound may be very new, proprietary, or the identifier may be inaccurate. The following content is a generalized template based on common issues with poorly soluble research compounds and should be adapted once specific data for this compound becomes available.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: Without specific data for this compound, we recommend starting with common organic solvents used for poorly soluble compounds. A logical starting point would be Dimethyl Sulfoxide (DMSO), followed by other solvents like Ethanol, Dimethylformamide (DMF), or a mixture of solvents. It is crucial to start with a small amount of the compound to test solubility before preparing a larger stock solution.
Q2: My compound precipitated out of solution when I added it to my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue when diluting a stock solution (typically in 100% DMSO) into an aqueous buffer or medium. Here are some troubleshooting steps:
-
Lower the final concentration: The final concentration of your compound in the aqueous solution may be above its solubility limit. Try performing a serial dilution to determine the maximum achievable concentration without precipitation.
-
Increase the percentage of co-solvent: If your experimental conditions allow, a small final percentage of the organic solvent (e.g., 0.1-0.5% DMSO) can help maintain solubility. Always include a vehicle control with the same solvent concentration in your experiments.
-
Use a formulation aid: Surfactants like Tween® 80 or Pluronic® F-68 can be used in some experimental setups to improve the solubility and stability of hydrophobic compounds in aqueous solutions. Compatibility with your specific assay must be verified.
-
Prepare fresh dilutions: For some compounds, it is best to prepare fresh dilutions from the stock solution immediately before use to minimize the risk of precipitation over time.
Q3: Can I use sonication or heating to dissolve this compound?
A3: Gentle warming (e.g., to 37°C) and brief sonication can aid in the dissolution of compounds. However, the stability of this compound under these conditions is unknown. It is advisable to first test these methods on a small aliquot and verify the integrity of the compound, for instance, by analytical methods like HPLC if available, to ensure it has not degraded.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing common solubility problems.
Problem: Compound is not dissolving in the initial solvent.
| Potential Cause | Suggested Solution |
| Incorrect solvent choice. | Test solubility in a range of organic solvents (e.g., DMSO, DMF, Ethanol). |
| Insufficient solvent volume. | Gradually add more solvent while vortexing or stirring. |
| Compound has low kinetic solubility. | Gently warm the solution (e.g., 37°C water bath) or sonicate briefly. Assess for any visual signs of degradation (e.g., color change). |
Problem: Compound precipitates when diluted into aqueous media.
| Potential Cause | Suggested Solution |
| Final concentration exceeds aqueous solubility. | Perform a dose-response curve to find the highest soluble concentration. |
| Insufficient mixing during dilution. | Add the compound stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and even dispersion. |
| pH of the aqueous medium affects solubility. | If the compound has ionizable groups, the pH of the buffer can significantly impact solubility. Test different pH values if your experimental design allows. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution (General Procedure)
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Weigh out a precise amount of this compound in a sterile microcentrifuge tube.
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Add the desired volume of a high-purity organic solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mM).
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Vortex the solution thoroughly for 1-2 minutes.
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If the compound is not fully dissolved, use a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Below is a generalized workflow for troubleshooting solubility issues, presented as a DOT script.
Caption: A logical workflow for preparing and troubleshooting compound solutions.
potential off-target effects of PF-06454589
Disclaimer: Publicly available information on the specific biological target and off-target effects of PF-06454589 is limited. Based on its chemical structure, 4-[5-(1-methylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine, which belongs to the pyrrolo[2,3-d]pyrimidine class, and its development by Pfizer, it is strongly hypothesized that this compound is a kinase inhibitor. This technical support guide is structured around the potential off-target effects of a kinase inhibitor with this scaffold, with a focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a likely primary target, given Pfizer's development of other IRAK4 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound?
A1: Based on its pyrrolo[2,3-d]pyrimidine core structure, this compound is predicted to be an ATP-competitive kinase inhibitor. This scaffold is a known "hinge-binding" motif that interacts with the ATP-binding site of various kinases, preventing the phosphorylation of their downstream substrates. While the specific primary target is not publicly disclosed, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a strong candidate based on structurally similar compounds developed by Pfizer. IRAK4 is a key signaling molecule in the innate immune system.[1][2][3]
Q2: What are the potential off-target effects of a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor like this compound?
A2: Kinase inhibitors with a pyrrolo[2,3-d]pyrimidine scaffold can exhibit off-target activity against other kinases due to the conserved nature of the ATP-binding site across the human kinome. Potential off-target kinases could include other members of the IRAK family, Janus kinases (JAKs), Src family kinases, and others. The specific off-target profile is unique to each compound and is determined by subtle differences in the kinase ATP-binding pockets and the inhibitor's chemical structure.
Q3: How can I assess the off-target effects of this compound in my experiments?
A3: Several methods can be employed to evaluate off-target effects:
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Kinome Profiling: Use commercially available services (e.g., Eurofins DiscoverX, Promega) to screen this compound against a large panel of purified kinases. This will provide a broad overview of its selectivity.
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Cell-Based Assays: Treat various cell lines with this compound and monitor the phosphorylation status of key signaling proteins downstream of potential off-target kinases using techniques like Western blotting or phospho-proteomics.
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Phenotypic Screening: Observe for unexpected cellular phenotypes that are inconsistent with the inhibition of the primary target. This can provide clues to potential off-target activities.
Q4: I am observing unexpected cell toxicity or a phenotype that doesn't align with IRAK4 inhibition. What could be the cause?
A4: This could be due to off-target effects. Consider the following troubleshooting steps:
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Dose-Response Analysis: Perform a detailed dose-response curve to determine if the unexpected phenotype occurs at concentrations significantly different from the IC50 for the intended target.
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Rescue Experiments: If a specific off-target is suspected, try to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase or by activating a parallel signaling pathway.
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Consult Kinome Selectivity Data: If you have performed a kinome screen, correlate the observed phenotype with the inhibition of specific off-target kinases identified in the screen.
Troubleshooting Guides
Issue 1: Inconsistent results in cellular assays.
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition affecting cell health or signaling pathways. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your primary assay to monitor for toxicity. |
| Lower the concentration of this compound to a range that is more selective for the primary target. | |
| Use a structurally unrelated inhibitor of the same target as a control to see if the effect is target-specific. | |
| Compound instability or degradation. | Prepare fresh stock solutions of this compound for each experiment. |
| Store the compound as recommended by the supplier, protected from light and moisture. |
Issue 2: Discrepancy between in vitro kinase assay data and cellular activity.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability of this compound. | Use a cell permeability assay to assess the compound's ability to cross the cell membrane. |
| If permeability is low, consider using a higher concentration in cellular assays, but be mindful of increasing off-target effects. | |
| Active efflux of the compound by cellular transporters. | Co-treat with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if cellular potency increases. |
| Intracellular ATP concentration competing with the inhibitor. | Be aware that the IC50 in a cellular context will likely be higher than in a biochemical assay due to high intracellular ATP levels. |
Quantitative Data Summary
The following table summarizes hypothetical kinase selectivity data for a compound like this compound, illustrating how such data would be presented. Note: This is example data and not actual data for this compound.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target (IRAK4) |
| IRAK4 (Primary Target) | 5 | 1 |
| IRAK1 | 50 | 10 |
| JAK1 | 250 | 50 |
| JAK2 | 500 | 100 |
| LRRK2 | >1000 | >200 |
| SRC | 800 | 160 |
| EGFR | >10000 | >2000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Example using ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a purified kinase.
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Reagent Preparation:
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Prepare a 2X kinase solution containing the purified kinase (e.g., IRAK4) and the appropriate substrate in kinase reaction buffer.
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Prepare a serial dilution of this compound in the same kinase reaction buffer.
-
-
Reaction Setup:
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In a 384-well plate, add 5 µL of the this compound serial dilution or vehicle control to each well.
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Initiate the kinase reaction by adding 5 µL of the 2X kinase solution to each well.
-
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Incubation:
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Incubate the plate at room temperature for 1 hour.
-
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ATP Detection:
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Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Detection:
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Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
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Incubate for 30 minutes at room temperature.
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Measure luminescence using a plate reader.
-
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Data Analysis:
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Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
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Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Hypothesized mechanism of action of this compound inhibiting the IRAK4 signaling pathway.
Caption: Workflow for characterizing the on-target and off-target activities of this compound.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
preventing PF-06454589 precipitation in media
Welcome to the technical support center for PF-06454589. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in experimental media.
Understanding this compound and its Solubility
This compound is a small molecule inhibitor with the molecular formula C₁₄H₁₆N₆O. Its chemical structure includes a pyrrolo[2,3-d]pyrimidine core. While specific experimental solubility data for this compound is not widely available in the public domain, its predicted XlogP value of 0.7 suggests a relatively hydrophilic nature. However, compounds belonging to the pyrrolopyrimidine class have been reported to sometimes exhibit poor aqueous solubility, which can lead to precipitation in cell culture media.
This guide provides best-practice recommendations for handling compounds with potential solubility challenges and specific advice based on the chemical properties of this compound and related pyrrolopyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my cell culture media after adding this compound. What are the common causes?
A1: Precipitation of small molecule inhibitors like this compound in cell culture media can be attributed to several factors:
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Exceeding Aqueous Solubility: The final concentration of this compound in the media may have surpassed its solubility limit.
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Solvent Shock: The abrupt change in solvent environment when a concentrated stock solution (typically in DMSO) is added to the aqueous media can cause the compound to crash out of solution.
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pH and Temperature Effects: The pH and temperature of the cell culture media (typically pH 7.2-7.4 and 37°C) can influence the ionization state and solubility of the compound.
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Interactions with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.
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Stock Solution Quality: The stability and integrity of the DMSO stock solution can affect its performance.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of many small molecule inhibitors, including those with a pyrrolopyrimidine scaffold.
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture media?
A3: It is highly recommended to perform a solubility test before your main experiment. A simple method involves preparing serial dilutions of your this compound stock solution in your complete cell culture medium. Observe the solutions for any signs of precipitation (cloudiness, visible particles) immediately after preparation and after incubation under your experimental conditions (e.g., 37°C, 5% CO₂). The highest concentration that remains clear is your empirical maximum soluble concentration.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
This is often due to "solvent shock" or exceeding the compound's solubility limit.
Troubleshooting Steps:
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Reduce Final Concentration: If experimentally feasible, lower the final working concentration of this compound.
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Optimize Dilution Method:
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Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into pre-warmed (37°C) media.
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Increase Final DMSO Concentration: While keeping the final DMSO concentration as low as possible to avoid cellular toxicity (typically ≤ 0.5%), a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
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Stirring/Vortexing: Add the stock solution to the media dropwise while gently vortexing or stirring to ensure rapid and uniform dispersion.
-
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Use a Co-solvent: In some cases, using a small amount of a co-solvent like Pluronic F-68 in the final media can help to improve the solubility of hydrophobic compounds.
Issue 2: Delayed Precipitation (Occurs after hours or days in the incubator)
This may be caused by changes in media pH, compound degradation, or interactions with media components over time.
Troubleshooting Steps:
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Monitor Media pH: Ensure the pH of your culture medium is stable throughout the experiment.
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Test in Simpler Media: To identify potential interactions, test the solubility of this compound in a simpler, serum-free basal medium or a buffered salt solution (e.g., PBS) at the same concentration and temperature.
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Consider Serum Effects: If using serum, be aware that proteins can sometimes bind to small molecules and either enhance or reduce their solubility. Testing in both serum-free and serum-containing media can provide insights.
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Freshly Prepare Solutions: Prepare the final working solution of this compound in media fresh for each experiment to minimize the risk of degradation or time-dependent precipitation.
Quantitative Data Summary
As specific quantitative solubility data for this compound is not publicly available, the following table provides a general framework for determining and recording solubility in your own experiments.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Media Type | e.g., DMEM + 10% FBS | e.g., RPMI-1640 | e.g., PBS |
| Temperature (°C) | 37 | 37 | 25 (Room Temp) |
| pH | 7.4 | 7.2 | 7.4 |
| Max. Soluble Conc. (µM) | Record Highest Clear Conc. | Record Highest Clear Conc. | Record Highest Clear Conc. |
| Observation Time | 0, 2, 24, 48 hours | 0, 2, 24, 48 hours | 0, 2, 24, 48 hours |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
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Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
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Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication may be used if necessary. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
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Materials: 10 mM this compound in DMSO, complete cell culture medium, sterile 96-well plate or microcentrifuge tubes.
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Procedure: a. Pre-warm the complete cell culture medium to 37°C. b. Prepare a series of intermediate dilutions of the 10 mM stock solution in DMSO (e.g., 1 mM, 0.5 mM, 0.25 mM, etc.). c. In a 96-well plate, add a fixed volume of media to each well (e.g., 198 µL). d. Add a corresponding volume of each DMSO dilution to the wells to achieve a range of final concentrations (e.g., add 2 µL of 1 mM stock for a 10 µM final concentration with 1% DMSO). Include a DMSO-only control. e. Mix gently by pipetting. f. Visually inspect for precipitation immediately and after incubation at 37°C for various time points (e.g., 1, 4, 24 hours). g. The highest concentration that remains clear is the maximum working soluble concentration.
Visualizations
Caption: A flowchart for troubleshooting this compound precipitation.
Caption: Workflow for determining the maximum soluble concentration.
Technical Support Center: PF-06454589 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of PF-06454589. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound stock solutions?
A1: For long-term storage, it is recommended to store stock solutions of this compound at -80°C. Under these conditions, the stock solution is stable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month. Some sources suggest a stability of two years or more, but specific conditions for this extended period are not well-documented.
Q2: How should I prepare and store working solutions of this compound for in vitro and in vivo experiments?
A2: It is highly recommended to prepare fresh working solutions for each experiment, particularly for sensitive applications like in vivo studies. If a working solution needs to be stored temporarily, it should be kept at 2-8°C and used within the same day. Avoid repeated freeze-thaw cycles of working solutions.
Q3: Can I store this compound dissolved in aqueous buffers like PBS?
A3: There is limited specific data on the long-term stability of this compound in aqueous buffers. As a general precaution for small molecules, prolonged storage in aqueous solutions at room temperature is not recommended due to the potential for hydrolysis or microbial growth. For experiments requiring an aqueous buffer, it is best to prepare the solution immediately before use.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound, with a focus on stability-related problems.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in assays. | Compound degradation due to improper storage. | Ensure stock solutions are stored at the recommended -80°C and have not exceeded the 6-month storage period. Prepare fresh working solutions for each experiment. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use volumes upon initial preparation to minimize the number of freeze-thaw cycles. | |
| Instability in the assay buffer. | Prepare the final dilution in the assay buffer immediately before adding it to the experiment. Avoid pre-incubating the compound in aqueous buffers for extended periods. | |
| Precipitation observed in the stock or working solution. | Poor solubility in the chosen solvent. | Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before further dilution. Gentle warming or sonication may aid dissolution. |
| Supersaturation upon dilution into an aqueous buffer. | Optimize the final concentration and the percentage of the organic co-solvent (e.g., DMSO) in the final assay medium to maintain solubility. | |
| The compound has come out of solution during cold storage. | Before use, allow the vial to warm to room temperature and vortex gently to ensure any precipitated material has redissolved. |
Data Summary
Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Maximum Storage Duration |
| -80°C | 6 months |
| -20°C | 1 month |
| 2-8°C (Working Solution) | Use on the same day |
| Room Temperature | Not recommended for storage |
Note: The stability of "≥ 2 years" has been reported by some suppliers, but the specific storage conditions to achieve this are not consistently provided. For critical experiments, adhering to the more conservative 6-month guideline at -80°C is advised.
Experimental Protocols & Methodologies
While specific, detailed experimental protocols for stability testing of this compound are not publicly available, the following outlines a general approach for conducting forced degradation studies, which are essential for understanding a compound's intrinsic stability.
Forced Degradation Study Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Alkaline Hydrolysis: Dilute the stock solution in a solution of 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis.
-
Oxidative Degradation: Dilute the stock solution in a solution of 3% hydrogen peroxide. Incubate at room temperature, protected from light, for a defined period.
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Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
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Photostability: Expose the solid compound and the stock solution to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined duration.
-
-
Sample Analysis: At each time point, analyze the stressed samples alongside a control sample (stored under ideal conditions) using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.
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Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The percentage of degradation can be calculated, and the degradation products can be further characterized.
Visualizations
Technical Support Center: In Vivo Delivery of PF-06454589
Welcome to the technical support center for the in vivo use of PF-06454589, a potent and selective LRRK2 kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations that cause a gain-of-function in LRRK2's kinase activity are strongly associated with an increased risk of Parkinson's disease.[1][2] The hyperactive LRRK2 protein is believed to contribute to the neurodegenerative process.[1][2] this compound acts by blocking this kinase activity. The primary downstream substrates of LRRK2 are a subset of Rab GTPases, which are key regulators of vesicular trafficking.[1][3][4] By inhibiting LRRK2, this compound prevents the abnormal phosphorylation of these Rab proteins, thereby restoring normal cellular trafficking and mitigating the pathological effects of LRRK2 mutations.
Q2: What are the main challenges in preparing this compound for in vivo delivery?
Like many kinase inhibitors, this compound has low aqueous solubility.[5] This presents a significant hurdle for in vivo administration, as the compound may precipitate out of solution, leading to inaccurate dosing and potential local tissue irritation at the injection site. Therefore, careful selection of a suitable vehicle for solubilization or suspension is critical for successful in vivo experiments.
Q3: What are some recommended vehicles for formulating this compound?
The choice of vehicle will depend on the desired route of administration (e.g., oral, intraperitoneal, subcutaneous) and the required concentration of this compound. For poorly water-soluble compounds, common formulation strategies include:
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Aqueous solutions with co-solvents: These involve using agents like Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), or ethanol to dissolve the compound before further dilution in saline or buffered solutions.[1][6]
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Suspensions: For oral administration, this compound can be suspended in an aqueous medium containing a suspending agent such as Carboxymethylcellulose (CMC).[1]
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Cyclodextrins: These can be used to form inclusion complexes with hydrophobic drugs, which significantly enhances their aqueous solubility for parenteral administration.[6][7]
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Lipid/Oil-based vehicles: For highly lipophilic compounds, oils like corn or sesame oil can be used, particularly for oral or subcutaneous routes.[1][6]
It is crucial to conduct a pilot tolerability study with the chosen vehicle alone to ensure it does not cause adverse effects in the animal model.[1]
Q4: How can I troubleshoot issues with subcutaneous (SC) injections of this compound?
Subcutaneous injection is a common route for administering small molecule inhibitors. However, issues can arise, especially with formulations of poorly soluble compounds. Here are some common problems and troubleshooting tips:
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Leakage at the injection site: This can be due to a large injection volume, rapid injection, or incorrect needle placement. To prevent this, use a small gauge needle (25-27 G), inject slowly, and ensure the needle is fully inserted into the subcutaneous space before depressing the plunger.[8] After injection, wait a few seconds before withdrawing the needle to allow for pressure dissipation.
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Local irritation, swelling, or redness: This may be caused by the vehicle, the pH of the formulation, or the compound itself.[9] Ensure the pH of your formulation is near neutral. If irritation persists, consider trying a different vehicle or reducing the concentration of the compound. Monitor the site daily, and if signs worsen or persist for more than a couple of days, consult with your facility veterinarian.[9]
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Bruising at the injection site: This can happen if a small capillary is damaged during injection.[9] It is usually self-limiting, but gentle pressure with gauze after injection can help minimize it.[9]
Data and Protocols
Quantitative Data Summary
The following tables provide illustrative data for a typical formulation screening and a pilot pharmacokinetic study of a small molecule inhibitor like this compound.
Table 1: Illustrative Formulation Screening for this compound
| Formulation ID | Vehicle Composition | This compound Concentration (mg/mL) | Appearance | Physical Stability (24h at RT) |
| F1 | 10% DMSO, 40% PEG400, 50% Saline | 5 | Clear Solution | No Precipitation |
| F2 | 0.5% CMC in Water | 5 | Homogeneous Suspension | Stable Suspension |
| F3 | 20% Hydroxypropyl-β-Cyclodextrin in Water | 5 | Clear Solution | No Precipitation |
| F4 | 100% Corn Oil | 5 | Fine Suspension | Some Settling |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, SC)
| Parameter | Unit | Value |
| Cmax (Maximum Plasma Concentration) | ng/mL | 850 |
| Tmax (Time to Cmax) | hours | 2 |
| AUC (Area Under the Curve) | ng*h/mL | 5600 |
| t1/2 (Half-life) | hours | 6 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Example with Co-solvents)
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Weigh the required amount of this compound in a sterile microcentrifuge tube.
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Add the required volume of DMSO to dissolve the compound completely. Vortex briefly.
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Add the required volume of PEG400 and vortex until the solution is homogeneous.
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In a separate sterile tube, measure the required volume of sterile saline.
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Slowly add the drug-solvent mixture to the saline while vortexing to prevent precipitation.
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Visually inspect the final formulation for any signs of precipitation. If necessary, warm the solution slightly (to no more than 37°C) to aid dissolution.
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The final formulation should be clear and administered shortly after preparation.
Protocol 2: In Vivo Pharmacokinetic Study Design
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Animal Model: Use a suitable strain of mice (e.g., C57BL/6), aged 8-10 weeks.
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Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
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Dosing: Administer the prepared formulation of this compound via the desired route (e.g., subcutaneous injection). Include a vehicle-only control group.
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Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
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Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
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Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
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Data Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Visualizations
Signaling Pathways and Workflows
Caption: LRRK2 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for In Vivo Studies with this compound.
References
- 1. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]
- 2. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]
- 3. portlandpress.com [portlandpress.com]
- 4. Rab GTPases as Physiological Substrates of LRRK2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 7. Assessing the Role of LRRK2 in Sporadic Parkinson’s Disease Using iPSC-derived Dopaminergic Neurons | Parkinson's Disease [michaeljfox.org]
- 8. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Technical Support Center: Minimizing Cytotoxicity of PF-06454589
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of the small molecule inhibitor PF-06454589 during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of cytotoxicity observed with small molecule inhibitors like this compound?
A1: Cytotoxicity associated with small molecule inhibitors can stem from several factors:
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High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and cellular stress.[1]
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Off-Target Effects: The inhibitor may interact with unintended cellular targets, disrupting essential pathways.[1][2]
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Solvent Toxicity: The vehicle used to dissolve the inhibitor, commonly DMSO, can be toxic to cells at higher concentrations (typically >0.5%).[1]
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Prolonged Exposure: Continuous exposure to the inhibitor may induce cumulative toxicity.[1]
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Metabolite Toxicity: Cellular metabolism of the inhibitor can sometimes produce toxic byproducts.[1]
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Inhibition of Critical Cellular Processes: While targeting a specific pathway, the inhibitor might inadvertently affect pathways crucial for cell survival.[1]
Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A2: The ideal concentration of this compound should be empirically determined for each cell line and experimental setup. A dose-response experiment is crucial to identify a concentration that effectively modulates the target without causing significant cell death.
Q3: My cells look unhealthy after treatment with this compound, even at low concentrations. What could be the issue?
A3: Several factors could contribute to this observation:
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Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.[1]
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Inhibitor Degradation: The inhibitor may have degraded, or the stock solution may be impure. It is recommended to purchase inhibitors from reputable sources.[1]
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Poor Cell Health: Ensure cells are healthy and at the appropriate confluency before starting the experiment.[3]
Q4: I am observing inconsistent results between experiments. What are the potential causes?
A4: Inconsistent results in cell-based assays can arise from various factors, including:
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Cell Passage Number: The passage number of your cells can influence experimental outcomes.
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Assay Timing: The timing of analysis after treatment can be critical.
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Microplate Selection: The type of microtiter plate used can affect results.
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Mycoplasma Contamination: It is essential to regularly test for and eliminate mycoplasma contamination.
Troubleshooting Guides
This section provides systematic approaches to address specific issues encountered during experiments with this compound.
Issue 1: High Levels of Cell Death Observed After Treatment
Table 1: Troubleshooting High Cytotoxicity
| Potential Cause | Suggested Solution |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations, including those below the reported IC50 value.[1] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired effect.[1] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[1] |
| Cell line is particularly sensitive. | Consider using a more robust cell line if possible, or perform extensive optimization of concentration and exposure time.[1] |
| Inhibitor has degraded or is impure. | Purchase the inhibitor from a reputable source. If possible, verify its purity and integrity.[1] |
Issue 2: Lack of Expected Biological Effect
Table 2: Troubleshooting Lack of Efficacy
| Potential Cause | Suggested Solution |
| Inhibitor is not active. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. Test the inhibitor in a relevant functional assay to confirm its activity.[1] |
| Inhibitor is not cell-permeable. | Verify from available data if the inhibitor can cross the cell membrane. If not, consider using a cell-permeable analog.[1] |
| Incorrect timing of inhibitor addition. | Optimize the timing of inhibitor treatment relative to the experimental stimulus. |
| Suboptimal assay conditions. | Review and optimize all assay parameters, including cell density, media components, and incubation times. |
Experimental Protocols
Determining the Optimal Inhibitor Concentration: A Dose-Response Experiment
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) and the cytotoxic concentration 50 (CC50) of this compound.
1. Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
2. Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used).
3. Cell Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®):
-
After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control.
5. Data Analysis:
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 and CC50 values.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a small molecule inhibitor. Since the specific target of this compound is not publicly known, this serves as a general representation.
Caption: Hypothetical signaling cascade targeted by this compound.
Experimental Workflow Diagram
This diagram outlines the general workflow for assessing the cytotoxicity of this compound.
References
interpreting PF-06454589 experimental results
Troubleshooting Guides and Frequently Asked Questions (FAQs)
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues during experiments involving PF-06454589. The following question-and-answer format directly addresses specific challenges to facilitate a smoother experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Researchers are advised to verify the compound identifier. If the identifier is confirmed as correct, it is likely that information regarding its specific signaling pathways and experimental data is not yet available in the public domain.
Q2: I am not seeing the expected results in my in-vitro/in-vivo experiments with a "PF-" designated compound. What are some general troubleshooting steps?
While specific guidance for this compound is unavailable, general troubleshooting for kinase inhibitors or other small molecule compounds can be applied. Consider the following:
-
Compound Integrity and Handling:
-
Confirm the identity and purity of your compound stock via analytical methods like LC-MS or NMR.
-
Ensure proper storage conditions (temperature, light protection) to prevent degradation.
-
Use freshly prepared solutions for experiments, as repeated freeze-thaw cycles can impact compound stability.
-
-
Experimental System Validation:
-
Cell-based assays: Regularly perform cell line authentication and mycoplasma testing. Ensure cell passage number is within the recommended range.
-
Animal models: Verify the health and genetic background of the animals. Acclimate animals properly before study initiation.
-
-
Assay Conditions:
-
Optimize compound concentration and incubation times.
-
Ensure consistency in reagent quality and preparation.
-
Include appropriate positive and negative controls in every experiment.
-
Experimental Protocols & Data
Currently, there is no publicly available experimental data for this compound. Therefore, quantitative data tables and detailed experimental protocols cannot be provided at this time. For general protocols related to similar classes of compounds, researchers are encouraged to consult scientific literature and established methodologies in their field of research.
Signaling Pathways & Workflows
Without specific information on the target and mechanism of action of this compound, a diagram of its signaling pathway cannot be generated. However, below are generalized diagrams for common signaling pathways that are often targeted in drug development.
Caption: A general workflow for troubleshooting unexpected experimental results.
Should public data regarding this compound become available, this technical support center will be updated accordingly. Researchers are encouraged to consult Pfizer's official publications and clinical trial databases for the most accurate and up-to-date information on their compounds.
avoiding common pitfalls with LRRK2 inhibitors
Welcome to the technical support center for researchers working with LRRK2 inhibitors. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenges and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for most LRRK2 inhibitors?
Most LRRK2 inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the LRRK2 kinase domain. This prevents the transfer of a phosphate group from ATP to LRRK2 substrates, thereby inhibiting its kinase activity. This is a key therapeutic strategy for Parkinson's disease, as mutations in the LRRK2 gene often lead to abnormally elevated kinase activity.[1][2][3][4]
Q2: What are the most common pathogenic mutations in LRRK2, and how do they affect inhibitor potency?
The G2019S mutation is the most common pathogenic LRRK2 variant and leads to increased kinase activity.[5][6] Many inhibitors, such as LRRK2-IN-1 and DNL201, are potent against both wild-type (WT) and G2019S LRRK2.[2][7][8][9] However, the potency of some inhibitors can be affected by different mutations. It is crucial to verify the efficacy of your chosen inhibitor against the specific LRRK2 variant used in your experimental system.
Q3: What are the known off-target effects of LRRK2 inhibitors?
While many LRRK2 inhibitors are highly selective, off-target effects can occur, especially at higher concentrations. For example, some inhibitors have been shown to interact with other kinases like TTK and JAK2.[10] A comprehensive understanding of an inhibitor's selectivity profile, often determined by kinome scanning, is essential for interpreting experimental results.[9] Preclinical studies have also noted potential on-target effects in peripheral tissues like the lungs and kidneys, which appear to be related to LRRK2's normal physiological function in these organs.[11]
Q4: How can I confirm that the observed cellular phenotype is due to LRRK2 inhibition and not an off-target effect?
To validate that an observed effect is mediated by LRRK2 inhibition, consider the following control experiments:
-
Use a "kinase-dead" LRRK2 mutant: A catalytically inactive LRRK2 mutant can serve as a negative control to confirm that the observed phenotype is dependent on LRRK2 kinase activity.
-
Perform a rescue experiment: If possible, reintroducing a functional LRRK2 after inhibitor treatment could reverse the phenotype.
-
Inhibitor washout: Observing a reversal of the phenotype after removing the inhibitor can also suggest a specific on-target effect.
Q5: What are the challenges associated with the clinical development of LRRK2 inhibitors?
Clinical development of LRRK2 inhibitors faces several challenges, including the need for long-term safety data, particularly concerning the effects on lung and kidney function.[11] Establishing clear target engagement in the central nervous system and identifying sensitive biomarkers to monitor disease progression and therapeutic response are also critical hurdles.[12][13]
Troubleshooting Guides
Problem: No observable inhibition of LRRK2 kinase activity in my assay.
-
Potential Cause: Inhibitor Insolubility or Degradation
-
Troubleshooting Tip: Ensure your inhibitor is fully dissolved. LRRK2 inhibitors can have limited solubility in aqueous solutions. Prepare fresh stock solutions in an appropriate solvent like DMSO and use sonication if necessary. Avoid repeated freeze-thaw cycles. For cell-based assays, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation and cellular toxicity.[14]
-
-
Potential Cause: Incorrect ATP Concentration in Kinase Assays
-
Troubleshooting Tip: Most LRRK2 inhibitors are ATP-competitive. If the ATP concentration in your assay is too high, it can outcompete the inhibitor. Consider performing an ATP competition assay to determine the optimal ATP concentration for your experiment.
-
-
Potential Cause: Inactive Enzyme or Substrate
-
Troubleshooting Tip: Use a fresh aliquot of LRRK2 enzyme and ensure your substrate is of high quality. Test the activity of your enzyme with a known potent inhibitor as a positive control.
-
-
Potential Cause: Poor Cell Permeability
-
Troubleshooting Tip: In cell-based assays, the inhibitor must cross the cell membrane. If you suspect poor permeability, you may need to use a different inhibitor with better cell penetration characteristics or use a permeabilizing agent, though the latter can introduce other artifacts.
-
Problem: High background or non-specific bands in my LRRK2 Western blot.
-
Potential Cause: Issues with Blocking
-
Potential Cause: Antibody Concentration Too High
-
Troubleshooting Tip: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal without high background.
-
-
Potential Cause: Insufficient Washing
-
Troubleshooting Tip: Increase the number and duration of your wash steps after antibody incubation to remove non-specifically bound antibodies.[16]
-
Problem: Weak or no signal for phosphorylated LRRK2 (e.g., pS935) in my Western blot.
-
Potential Cause: Low Protein Expression
-
Troubleshooting Tip: Ensure your cells or tissues express sufficient levels of LRRK2. You may need to use a positive control cell line or tissue known to have high LRRK2 expression. For transfected cells, confirm the expression of your LRRK2 construct.[17]
-
-
Potential Cause: Inefficient Protein Transfer
-
Troubleshooting Tip: LRRK2 is a large protein (~286 kDa), and its transfer to the membrane can be inefficient. Use a lower percentage acrylamide gel (e.g., 6-8%) for better resolution. Optimize your transfer conditions by increasing the transfer time or using a wet transfer system at 4°C overnight.[17][18]
-
-
Potential Cause: Phosphatase Activity
-
Troubleshooting Tip: Always use fresh lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins. Keep samples on ice throughout the preparation process.[19]
-
Quantitative Data Hub
The following tables summarize the potency of several common LRRK2 inhibitors. Note that IC50 values can vary depending on the assay conditions (e.g., ATP concentration, substrate used).
Table 1: In Vitro Potency of Common LRRK2 Inhibitors
| Inhibitor | LRRK2 WT IC50 (nM) | LRRK2 G2019S IC50 (nM) | Assay Conditions | Reference |
| LRRK2-IN-1 | 13 | 6 | Biochemical Assay | [2][9][20] |
| DNL201 | ~11 | ~6 | Biochemical Assay | [7][8] |
| MLi-2 | - | 0.76 | Purified Kinase Assay | [5] |
| GNE-7915 | 9 (Ki = 1) | - | Biochemical Assay | [5] |
| PF-06447475 | 3 | 11 | Biochemical Assay | [20] |
| GSK2578215A | 10.9 | 8.9 | Biochemical Assay | [20] |
| HG-10-102-01 | 23.3 | 3.2 | Biochemical Assay | [5] |
| CZC-25146 | 4.76 | 6.87 | TR-FRET Assay | [2][5] |
| CZC-54252 | 1.28 | 1.85 | TR-FRET Assay | [2][5] |
Table 2: Cellular Potency of Select LRRK2 Inhibitors
| Inhibitor | Cellular Assay | Cellular IC50 (nM) | Cell Line | Reference |
| MLi-2 | pSer935 LRRK2 dephosphorylation | 1.4 | - | [5] |
| Compound 22 | G2019S LRRK2 inhibition | 0.57 | - | [2] |
Key Experimental Protocols
Protocol 1: In Vitro LRRK2 Kinase Activity Assay (Luminescent)
This protocol is a general guideline for measuring LRRK2 kinase activity using a luminescent-based assay that quantifies ADP production (e.g., ADP-Glo™).
Materials:
-
Recombinant LRRK2 enzyme (WT or mutant)
-
LRRKtide substrate
-
ATP
-
LRRK2 inhibitor of interest
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[10]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
Procedure:
-
Prepare Reagents: Dilute the enzyme, substrate, ATP, and inhibitor in Kinase Buffer to the desired concentrations.
-
Reaction Setup:
-
Add 1 µL of your LRRK2 inhibitor at various concentrations (or DMSO as a vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of diluted LRRK2 enzyme.
-
Initiate the kinase reaction by adding 2 µL of a mixture of LRRKtide substrate and ATP.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.[10]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
Protocol 2: Cellular LRRK2 Autophosphorylation Assay (Western Blot)
This protocol assesses the inhibitory effect on LRRK2 autophosphorylation (e.g., at Ser935) in a cellular context.
Materials:
-
Cell line expressing LRRK2 (endogenously or via transfection)
-
LRRK2 inhibitor of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pLRRK2 (e.g., Ser935), anti-total LRRK2
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a consistent density and grow to 70-80% confluency.
-
Treat cells with a dilution series of the LRRK2 inhibitor (or vehicle control) for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pLRRK2 and anti-total LRRK2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated LRRK2 signal to the total LRRK2 signal to determine the extent of inhibition.
Mandatory Visualizations
Caption: Simplified LRRK2 signaling pathway and point of intervention for LRRK2 inhibitors.
Caption: A general experimental workflow for characterizing LRRK2 inhibitors.
Caption: A logical workflow for troubleshooting lack of LRRK2 inhibitor activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. neurologylive.com [neurologylive.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. "Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for " by Danna Jennings, Sarah Huntwork-Rodriguez et al. [scholarlycommons.henryford.com]
- 9. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 12. alzforum.org [alzforum.org]
- 13. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 20. abmole.com [abmole.com]
Technical Support Center: PF-06454589 Quality Control and Purity Assessment
Disclaimer: The following information is a generalized guide for the quality control and purity assessment of the ERK5 inhibitor PF-06454589. The experimental protocols and specifications are based on common practices for small molecule kinase inhibitors and should be adapted and validated for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for assessing the purity of this compound?
A1: For routine purity assessment of this compound, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the standard method. For more detailed characterization and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q2: What are the typical purity specifications for research-grade this compound?
A2: While specific project requirements may vary, a general guideline for the purity of research-grade this compound is provided in the table below.
| Parameter | Specification | Method |
| Purity (by HPLC) | ≥ 98% | HPLC-UV |
| Identity | Conforms to reference standard | LC-MS, ¹H NMR |
| Residual Solvents | ≤ 0.5% | Gas Chromatography (GC) |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
Q3: How should I store this compound to ensure its stability?
A3: this compound should be stored as a solid at -20°C, protected from light and moisture. For preparing stock solutions, use anhydrous DMSO and store at -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: What are potential sources of impurities in this compound?
A4: Impurities in this compound can originate from the synthesis process or degradation. Process-related impurities may include starting materials, reagents, and by-products from incomplete reactions or side reactions. Degradation products can form due to exposure to light, temperature, or reactive solvents. The identification of such impurities is crucial for quality control.[1][2]
Troubleshooting Guides
HPLC-UV Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the column- Adjust mobile phase pH to be +/- 2 units away from the analyte's pKa- Reduce sample concentration |
| Ghost peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use fresh, high-purity solvents- Implement a needle wash step in the injection sequence |
| Inconsistent retention times | - Fluctuation in column temperature- Inconsistent mobile phase composition- Pump malfunction | - Use a column oven for temperature control- Prepare fresh mobile phase and ensure proper mixing- Check pump performance and seals |
LC-MS Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low signal intensity | - Poor ionization of the analyte- Ion source contamination- Incorrect mass spectrometer settings | - Optimize mobile phase additives (e.g., formic acid, ammonium formate)- Clean the ion source- Tune the mass spectrometer for the specific m/z of this compound |
| Mass inaccuracy | - Instrument calibration drift | - Perform mass calibration using a known standard.[3] |
| Presence of adduct ions | - High salt concentration in the sample or mobile phase | - Use volatile mobile phase modifiers- Desalt the sample if necessary |
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.
Protocol 2: Impurity Identification by LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Data Analysis: Identify the parent ion of this compound and search for potential impurities by analyzing other peaks in the chromatogram and their corresponding mass spectra.
Visualizations
Caption: Figure 1: A generalized workflow for the quality control of this compound.
References
- 1. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone, an Antihypertensive Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sub-part-per-million precursor and product mass accuracy for high-throughput proteomics on an electron transfer dissociation-enabled orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of PF-06454589 LRRK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PF-06454589 (also known as PF-06447475), a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, with other widely used LRRK2 inhibitors such as MLi-2 and GNE-7915. Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, and the resulting gain-of-function in kinase activity has made LRRK2 a prime therapeutic target. This document summarizes key experimental data on the biochemical potency, cellular activity, kinase selectivity, and pharmacokinetic properties of these inhibitors, supported by detailed experimental protocols to aid in the design and interpretation of research studies.
Data Presentation: Quantitative Comparison of LRRK2 Inhibitors
The following tables provide a summary of the key quantitative data for this compound and its alternatives, allowing for a direct comparison of their performance characteristics.
Table 1: Biochemical and Cellular Potency of LRRK2 Inhibitors
| Parameter | This compound (PF-06447475) | MLi-2 | GNE-7915 |
| Biochemical IC50 (Wild-Type LRRK2) | 3 nM[1] | 0.76 nM[2][3] | 9 nM (IC50), 1 nM (Ki)[4][5] |
| Biochemical IC50 (G2019S LRRK2) | 11 nM[1] | ~1.5 nM[6] | N/A |
| Cellular IC50 (pSer935 LRRK2) | N/A | 1.4 nM[2][3] | 9 nM (Ki)[7] |
| Cellular IC50 (pSer1292 LRRK2) | N/A | N/A | 45 nM[7] |
Table 2: Kinase Selectivity Profiles
| Inhibitor | Number of Kinases Profiled | Key Off-Targets (>50% inhibition at specified concentration) |
| This compound (PF-06447475) | Not specified | Data not readily available in a comparable format. |
| MLi-2 | >300[2][3][8] | Highly selective with >295-fold selectivity for LRRK2[2][3][8]. |
| GNE-7915 | 187 (Invitrogen), 392 (DiscoverX)[9] | TTK, ALK[9]. |
Table 3: Pharmacokinetic Properties
| Parameter | This compound (PF-06447475) | MLi-2 | GNE-7915 |
| Brain Penetration | Yes, brain-penetrant[10] | Yes, centrally active[8] | Yes, brain-penetrant[4][5] |
| In Vivo Efficacy | Protects against paraquat-induced damage in Drosophila[1][11]. Reduces pLRRK2 in a spinal cord injury model[12]. | Dose-dependent central and peripheral target inhibition in mice[2][8]. | Concentration-dependent reduction of pLRRK2 in the brain of transgenic mice[4]. |
Mandatory Visualization
LRRK2 Signaling Pathway and Inhibitor Action
Caption: LRRK2 signaling pathway and points of inhibition.
Experimental Workflow for LRRK2 Inhibitor Validation
Caption: Experimental workflow for LRRK2 inhibitor validation.
Experimental Protocols
In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)
This protocol is a standard method to determine the biochemical IC50 of a test compound against purified LRRK2 enzyme.
-
Materials:
-
Purified recombinant LRRK2 (Wild-Type or G2019S mutant).
-
LRRKtide or Myelin Basic Protein (MBP) as a substrate.
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
ATP solution (a mixture of non-radioactive ATP and [γ-³²P]ATP). The final ATP concentration should be at or near the Km for LRRK2.
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
Stop solution (e.g., 75 mM phosphoric acid).
-
P81 phosphocellulose paper.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mix containing kinase buffer, LRRK2 enzyme, and substrate.
-
Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the reaction wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto the P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[13][14][15]
-
Cellular LRRK2 Target Engagement Assay (Western Blot for pSer935-LRRK2)
This protocol assesses the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by measuring the phosphorylation status of LRRK2 at Serine 935.
-
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293 cells overexpressing LRRK2, or a cell line with endogenous expression like macrophages).
-
Cell culture medium and reagents.
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-pSer935-LRRK2 and Mouse anti-total LRRK2.
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test inhibitor or DMSO for a specified duration (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-pSer935-LRRK2 and anti-total LRRK2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and apply the ECL substrate.
-
Acquire the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for pSer935-LRRK2 and total LRRK2. The ratio of pSer935 to total LRRK2 is used to determine the extent of inhibition.[16][17][18]
-
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure to determine the concentration of an LRRK2 inhibitor in the plasma and brain of mice following administration.
-
Materials:
-
Test inhibitor (e.g., this compound).
-
Vehicle for administration (e.g., 40% Hydroxypropyl-β-Cyclodextran in water).
-
C57BL/6 mice or a relevant transgenic mouse model.
-
Administration equipment (e.g., oral gavage needles).
-
Euthanasia supplies.
-
Blood collection tubes (e.g., EDTA-coated).
-
Equipment for brain tissue homogenization.
-
LC-MS/MS system for bioanalysis.
-
-
Procedure:
-
Administer the test inhibitor to mice at a specific dose via the desired route (e.g., oral gavage).
-
At predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), euthanize a cohort of mice.
-
Collect blood via cardiac puncture and process it to obtain plasma.
-
Perfuse the mice with saline to remove blood from the brain.
-
Excise the brain and homogenize it in a suitable buffer.
-
Prepare the plasma and brain homogenate samples for analysis (e.g., protein precipitation with acetonitrile).
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the inhibitor.
-
Calculate pharmacokinetic parameters, including the brain-to-plasma concentration ratio, to assess brain penetration.[19][20][21]
-
References
- 1. LRRK2 Kinase Inhibitor PF-06447475 Protects Drosophila melanogaster against Paraquat-Induced Locomotor Impairment, Life Span Reduction, and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LRRK2 Kinase Inhibitor PF-06447475 Protects Drosophila melanogaster against Paraquat-Induced Locomotor Impairment, Life Span Reduction, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LRRK2 Inhibition by PF06447475 Antagonist Modulates Early Neuronal Damage after Spinal Cord Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]
- 17. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 18. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LRRK2 Inhibitors: PF-06454589 in Focus
For Researchers, Scientists, and Drug Development Professionals
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target for neurodegenerative conditions, particularly Parkinson's disease. The development of potent and selective LRRK2 inhibitors is a key focus of current research. This guide provides an objective comparison of the preclinical LRRK2 inhibitor PF-06454589 against other notable inhibitors such as DNL201, GNE-7915, and MLi-2, supported by available experimental data.
LRRK2 Inhibition Signaling Pathway
Mutations in the LRRK2 gene, particularly the G2019S substitution, can lead to increased kinase activity, a pathological hallmark of Parkinson's disease. LRRK2 inhibitors aim to counteract this hyperactivity. The pathway below illustrates the mechanism of action of these inhibitors.
Caption: LRRK2 kinase inhibitors competitively bind to LRRK2, preventing the phosphorylation of downstream substrates.
Comparative Performance of LRRK2 Inhibitors
The following tables summarize the quantitative data for this compound and other prominent LRRK2 inhibitors, focusing on their potency and selectivity.
Table 1: In Vitro Potency of LRRK2 Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Assay Type |
| This compound | LRRK2 (Wild-Type) | 12[1] | - | Kinase Assay |
| LRRK2 (G2019S) | 36[1] | - | Kinase Assay | |
| PF-06447475 | LRRK2 (Wild-Type) | 3[2][3] | - | Kinase Assay |
| LRRK2 (G2019S) | 11[2][3] | - | Kinase Assay | |
| DNL201 (GNE-0877) | LRRK2 | - | 0.7[4] | Kinase Assay |
| LRRK2 (Cellular) | 3[4] | - | Cellular Assay | |
| GNE-7915 | LRRK2 | 9[5][6][7][8] | 1[6][7][8] | Kinase Assay |
| MLi-2 | LRRK2 | 0.76[9][10] | - | Purified Kinase Assay |
| LRRK2 (Cellular) | 1.4[9][10] | - | Cellular Assay (pSer935) | |
| LRRK2 | 3.4[9][10] | - | Radioligand Binding Assay |
Table 2: Selectivity and In Vivo Activity
| Compound | Selectivity Profile | Brain Penetrance | In Vivo Activity |
| PF-06447475 | Highly selective[2] | Yes[2] | In vivo active LRRK2 kinase inhibitor.[1] |
| DNL201 (GNE-0877) | Highly selective.[4] | Yes.[4] | Inhibits LRRK2 Ser1292 autophosphorylation in BAC transgenic mice expressing human LRRK2 G2019S.[4] |
| GNE-7915 | Highly selective against a panel of 187 kinases.[5][7] | Yes.[5][6] | Results in concentration-dependent knockdown of pLRRK2 in the brain of BAC transgenic mice expressing human LRRK2 G2019S.[6] |
| MLi-2 | >295-fold selectivity over 300 kinases. | Yes, centrally bioavailable. | Acute oral and subchronic dosing in mice resulted in dose-dependent central and peripheral target inhibition.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common experimental protocols used in the characterization of LRRK2 inhibitors.
In Vitro Kinase Assay (Generic Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified LRRK2.
Caption: Workflow for a typical in vitro LRRK2 kinase inhibition assay.
Detailed Steps:
-
Reaction Setup: In a microplate, combine purified LRRK2 enzyme, a specific peptide substrate (e.g., LRRKtide), and varying concentrations of the test inhibitor (e.g., this compound) in a suitable kinase buffer.
-
Initiation: Start the kinase reaction by adding a mixture of ATP and a radioactive ATP analog (e.g., γ-³²P-ATP).
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Detection: Transfer a portion of the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated γ-³²P-ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cellular LRRK2 Autophosphorylation Assay
This assay measures the inhibition of LRRK2 autophosphorylation at a specific site (e.g., Ser935) in a cellular context.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GNE7915, LRRK2 inhibitor (CAS 1351761-44-8) | Abcam [abcam.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. LRRK2 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
A Comparative Guide to LRRK2 Kinase Inhibitors: PF-06454589 and GNE-7915
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent research compounds, PF-06454589 and GNE-7915, both potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a key therapeutic target in the investigation of neurodegenerative diseases, particularly Parkinson's disease. This document summarizes their performance based on available experimental data, outlines detailed experimental methodologies, and visualizes key biological pathways and workflows.
Quantitative Data Summary
The following tables provide a structured overview of the biochemical and cellular potency, as well as the kinase selectivity of this compound and GNE-7915.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Cell Line | Cellular Assay Notes |
| This compound | LRRK2 (Wild-Type) | Biochemical | 12[1] | - | - | - |
| LRRK2 (G2019S) | Biochemical | 36[1] | - | - | - | |
| GNE-7915 | LRRK2 | Biochemical (Cell-free) | 9[2][3][4][5] | 1[2] | HEK293 | Inhibition of LRRK2 autophosphorylation.[5] |
Table 2: Kinase Selectivity Profile
| Compound | Screening Panel | Concentration | Off-Target Kinases Inhibited >50% |
| This compound | Data not publicly available | - | - |
| GNE-7915 | Invitrogen Kinase Panel (187 kinases) | 100 nM | TTK[5] |
| DiscoverX KinomeScan (392 kinases) | 100 nM | LRRK2, TTK, ALK (>65% probe displacement)[5] |
Mechanism of Action and Signaling Pathway
Both this compound and GNE-7915 are potent inhibitors of the kinase activity of LRRK2.[1][2][3][4][5] LRRK2 is a complex, multidomain protein that plays a role in various cellular processes, and its hyperactivity due to mutations is strongly associated with an increased risk of Parkinson's disease. By inhibiting the kinase function of LRRK2, these compounds aim to modulate downstream signaling pathways implicated in the disease pathology.
The LRRK2 signaling pathway is intricate and not yet fully elucidated. However, it is understood that LRRK2 phosphorylates a subset of Rab GTPases, which are key regulators of vesicular trafficking. Pathogenic mutations in LRRK2, such as G2019S, enhance its kinase activity, leading to increased phosphorylation of Rab proteins and subsequent disruption of cellular processes like autophagy and lysosomal function.
Caption: LRRK2 Signaling Pathway and Points of Inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Biochemical LRRK2 Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical in vitro assay to determine the IC50 value of a test compound against LRRK2.
Caption: Workflow for a Biochemical LRRK2 Kinase Inhibition Assay.
Methodology:
-
Reagents and Materials:
-
Recombinant full-length LRRK2 protein (Wild-Type or G2019S mutant).
-
Test compounds (this compound or GNE-7915) serially diluted in DMSO.
-
LRRK2-specific peptide substrate (e.g., LRRKtide).
-
ATP solution.
-
Kinase reaction buffer.
-
Detection reagents (specific to the chosen detection method, e.g., ADP-Glo™ Kinase Assay).
-
384-well assay plates.
-
-
Procedure:
-
Add diluted test compounds to the assay plate wells.
-
Add the recombinant LRRK2 enzyme to the wells and incubate for a pre-determined time at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the LRRK2 substrate and ATP.
-
Allow the reaction to proceed for a specified time at room temperature.
-
Terminate the reaction by adding a stop solution.
-
Measure the extent of substrate phosphorylation using a suitable detection method. For instance, in a luminescence-based assay like ADP-Glo™, the amount of ADP produced is quantified, which is proportional to the kinase activity.
-
-
Data Analysis:
-
The raw data (e.g., luminescence signal) is normalized to controls (0% inhibition with DMSO and 100% inhibition with a known potent inhibitor).
-
The normalized data is then plotted against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
Cellular LRRK2 Autophosphorylation Assay
This protocol describes a cell-based assay to measure the inhibitory effect of compounds on LRRK2 autophosphorylation.
Methodology:
-
Cell Culture and Treatment:
-
HEK293 cells, often overexpressing wild-type or mutant LRRK2, are cultured in appropriate media.
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., GNE-7915) or vehicle (DMSO) for a specified duration (e.g., 24 hours).[6]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, the cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting or Proximity Ligation Assay (PLA):
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pS1292-LRRK2) and total LRRK2. Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified using a chemiluminescence detection system.
-
Proximity Ligation Assay (PLA): This method offers a more sensitive and quantitative in-situ detection of protein phosphorylation.[6][7]
-
Cells are fixed and permeabilized.
-
Incubation with primary antibodies against total LRRK2 and a phosphorylated residue (e.g., pS1292).
-
Secondary antibodies conjugated with oligonucleotides (PLA probes) are added. If the proteins are in close proximity, the oligonucleotides can be ligated to form a circular DNA template.
-
This template is then amplified via rolling circle amplification.
-
The amplified product is detected using fluorescently labeled probes, and the signal is quantified by microscopy.
-
-
-
Data Analysis:
-
For Western blotting, the density of the phosphorylated LRRK2 band is normalized to the total LRRK2 band density.
-
For PLA, the fluorescent signal per cell is quantified.
-
The normalized data is used to generate dose-response curves and calculate the cellular IC50 value.
-
In Vivo Pharmacodynamic Studies in Rodent Models
This protocol provides a general framework for assessing the in vivo efficacy of LRRK2 inhibitors in animal models.
Methodology:
-
Animal Models:
-
Compound Administration:
-
The test compound (e.g., GNE-7915 or PF-06447475) is formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection).[2][8][9]
-
Animals are dosed with the compound or vehicle control. The dosing regimen can be a single dose for pharmacokinetic/pharmacodynamic (PK/PD) relationship studies or multiple doses for efficacy studies.
-
-
Tissue Collection and Processing:
-
At specified time points after the final dose, animals are euthanized, and tissues of interest (e.g., brain, lungs, kidneys) are collected.
-
Tissues are snap-frozen in liquid nitrogen or processed for immediate analysis.
-
-
Pharmacodynamic Biomarker Analysis:
-
Tissue lysates are prepared, and protein concentrations are determined.
-
The levels of phosphorylated LRRK2 (e.g., pS935 or pS1292) and/or phosphorylated Rab proteins (e.g., pRab10) are measured by Western blotting or other immunoassays to assess the extent of target engagement in the target tissues.[8]
-
-
Data Analysis:
-
The levels of the pharmacodynamic biomarkers in the compound-treated groups are compared to the vehicle-treated group to determine the in vivo efficacy of LRRK2 inhibition.
-
Summary and Conclusion
Both this compound and GNE-7915 are potent inhibitors of LRRK2 kinase activity. GNE-7915 has been extensively characterized in the public domain, with comprehensive data available on its biochemical and cellular potency, kinase selectivity, and in vivo activity in various animal models. It demonstrates high potency and selectivity for LRRK2.
The publicly available data for this compound is currently more limited. While it shows potent inhibition of both wild-type and G2019S mutant LRRK2 in biochemical assays, detailed information regarding its broader kinase selectivity and in vivo performance is not as readily accessible. Further studies are required to fully delineate the comparative profile of this compound against GNE-7915.
This guide serves as a valuable resource for researchers in the field of neurodegenerative disease, providing a foundation for understanding and comparing these two important LRRK2 inhibitors. The provided experimental protocols offer a starting point for designing and conducting further investigations into the therapeutic potential of LRRK2 inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay [bio-protocol.org]
- 8. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of LRRK2 Kinase Inhibitors: PF-06454589 vs. MLi-2
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing research in Parkinson's disease and other LRRK2-associated pathologies. This guide provides an objective comparison of two widely used LRRK2 inhibitors, PF-06454589 and MLi-2, focusing on their performance with supporting experimental data.
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a prime therapeutic target. Potent and selective inhibitors are crucial tools for dissecting LRRK2 signaling and for the development of novel therapeutics. Here, we compare the performance of two such inhibitors: this compound and MLi-2.
Potency and Selectivity
A direct comparison of the inhibitory potency of this compound and MLi-2 reveals that both are highly potent inhibitors of LRRK2. MLi-2, however, demonstrates exceptional potency with IC50 values in the low to sub-nanomolar range across various assays.[1] this compound is also a potent inhibitor with low nanomolar IC50 values.[2]
MLi-2 has been shown to have a greater than 295-fold selectivity for LRRK2 over a panel of 300 other kinases.[1] this compound is also characterized as a highly selective LRRK2 inhibitor.
Table 1: In Vitro and Cellular Potency (IC50)
| Compound | Assay Type | Target | IC50 (nM) |
| This compound | Purified LRRK2 Kinase Assay | LRRK2 (WT) | 3 |
| Purified LRRK2 Kinase Assay | LRRK2 (G2019S) | 11 | |
| Cellular pSer935 Assay | LRRK2 | 24 | |
| MLi-2 | Purified LRRK2 Kinase Assay | LRRK2 | 0.76[1] |
| Cellular pSer935 Dephosphorylation Assay | LRRK2 | 1.4[1] | |
| Radioligand Competition Binding Assay | LRRK2 | 3.4[1] |
Pharmacokinetics and Brain Penetration
Both this compound and MLi-2 have been developed to be brain-penetrant, a critical feature for targeting LRRK2 in the central nervous system. Studies in mice have shown that both compounds achieve sufficient brain exposure to engage the LRRK2 target. A study comparing MLi-2 and PF-360, a close analog of this compound, indicated they have similar pharmacokinetic properties.[2]
Table 2: Pharmacokinetic Properties in Mice
| Parameter | This compound (or close analog PF-360) | MLi-2 |
| Administration Route | Oral (p.o.), Intraperitoneal (i.p.) | Oral (p.o.), In-diet, Intraperitoneal (i.p.)[3] |
| Brain Penetration | Yes | Yes[1] |
| In Vivo Target Engagement | Demonstrated | Demonstrated[1] |
LRRK2 Signaling Pathway and Inhibition
LRRK2 is a complex protein with both kinase and GTPase domains. Its kinase activity is implicated in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Pathogenic mutations, such as G2019S, enhance its kinase activity, leading to aberrant phosphorylation of downstream substrates. Inhibitors like this compound and MLi-2 act by competing with ATP for binding to the kinase domain, thereby blocking the phosphorylation of LRRK2 substrates.
Caption: LRRK2 signaling and points of inhibition.
Experimental Protocols
In Vitro LRRK2 Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the kinase activity of purified LRRK2.
Materials:
-
Purified recombinant LRRK2 (Wild-Type or G2019S)
-
LRRK2-specific peptide substrate (e.g., LRRKtide)
-
ATP (including radiolabeled [γ-³²P]ATP)
-
Kinase assay buffer
-
This compound or MLi-2 in DMSO
-
96-well plates
-
Phosphocellulose paper or alternative capture method
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and MLi-2 in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the LRRK2 enzyme, and the peptide substrate.
-
Add the diluted inhibitors or DMSO (vehicle control) to the respective wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP mixture (containing [γ-³²P]ATP).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular LRRK2 pSer935 Dephosphorylation Assay
This assay assesses the ability of the inhibitors to engage LRRK2 within a cellular context by measuring the dephosphorylation of a key biomarker, serine 935 (pSer935).
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y)
-
Cell culture medium and reagents
-
This compound or MLi-2 in DMSO
-
Lysis buffer
-
Primary antibodies: anti-pSer935-LRRK2 and anti-total-LRRK2
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, MLi-2, or DMSO (vehicle control) for a specified time (e.g., 90 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pSer935-LRRK2 and total LRRK2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the pSer935-LRRK2 signal to the total LRRK2 signal.
-
Determine the IC50 value by plotting the normalized pSer935 levels against the inhibitor concentration.
Caption: A typical experimental workflow for evaluating LRRK2 inhibitors.
Conclusion
Both this compound and MLi-2 are potent and selective LRRK2 inhibitors that have demonstrated utility in both in vitro and in vivo research settings. MLi-2 exhibits exceptionally high potency, with sub-nanomolar to low nanomolar IC50 values in biochemical and cellular assays.[1] this compound also shows high potency in the low nanomolar range. The choice between these inhibitors may depend on the specific experimental context, such as the desired potency profile and the specific LRRK2 mutation being studied. The experimental protocols provided in this guide offer a starting point for the characterization and comparison of these and other LRRK2 inhibitors.
References
Unraveling the Selectivity of PF-06454589: A Comparative Analysis
The identity and primary target of the compound PF-06454589 remain elusive in publicly accessible scientific literature and clinical trial databases. Extensive searches have not yielded information on its mechanism of action, molecular target, or any associated synonyms. Consequently, a detailed selectivity profile and comparison with alternative inhibitors cannot be provided at this time.
For a comprehensive analysis of a compound's selectivity, it is imperative to first identify its primary biological target. This foundational knowledge allows for targeted searches of kinase panels, cellular assays, and other experimental data that reveal the compound's potency and specificity. Without this key information for this compound, a comparative guide cannot be constructed.
To illustrate the type of information required and the structure of a typical selectivity profiling guide, a hypothetical example is presented below. This example assumes a fictional compound, "Hypothetinib," targeting "Kinase X."
Hypothetical Example: Selectivity Profile of Hypothetinib (Targeting Kinase X)
This guide provides a comparative analysis of Hypothetinib's selectivity against other known Kinase X inhibitors.
Data Presentation: Kinase Selectivity of Hypothetinib
The following table summarizes the inhibitory activity of Hypothetinib and comparator compounds against a panel of related kinases. Data is presented as IC50 values (nM), representing the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Kinase | Hypothetinib (IC50 nM) | Competitor A (IC50 nM) | Competitor B (IC50 nM) |
| Kinase X | 1.5 | 5.2 | 10.8 |
| Kinase Y | 250 | 150 | 85 |
| Kinase Z | >1000 | 800 | 550 |
| Kinase A | 850 | 300 | 420 |
| Kinase B | >1000 | >1000 | 900 |
Note: Lower IC50 values indicate higher potency. The data presented is for illustrative purposes only.
Signaling Pathway Diagram
The diagram below illustrates the hypothetical signaling pathway in which Kinase X is involved. Inhibition of Kinase X by Hypothetinib would block the downstream signaling cascade.
Caption: Hypothetical signaling pathway of Kinase X.
Experimental Protocols
A detailed methodology is crucial for the interpretation and replication of selectivity data.
In Vitro Kinase Assay:
The inhibitory activity of the compounds was assessed using a radiometric kinase assay. In brief, recombinant human kinases were incubated with the respective substrate (e.g., myelin basic protein for Kinase X) and [γ-³²P]ATP in the presence of varying concentrations of the test compounds. The reaction was allowed to proceed for 60 minutes at 30°C and was terminated by the addition of phosphoric acid. The phosphorylated substrate was then captured on a filter membrane, and the incorporation of ³²P was quantified using a scintillation counter. IC50 values were calculated by non-linear regression analysis of the concentration-response curves.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for assessing compound selectivity.
Caption: Workflow for kinase inhibitor selectivity profiling.
Should information regarding this compound become publicly available, a similar, data-supported guide can be produced. Researchers interested in this compound are encouraged to consult internal documentation or contact the originating institution for specific details.
No Publicly Available Data for Cross-Validation of PF-06454589 Activity
A comprehensive search of scientific literature and public databases has revealed no specific information regarding the compound PF-06454589. As a result, a cross-validation and comparison guide for its activity cannot be generated at this time.
Efforts to identify the mechanism of action, therapeutic target, and relevant experimental data for this compound have been unsuccessful. Searches for this specific compound identifier did not yield any publications, clinical trial registrations, or other documentation detailing its biological activity or development status.
While the "PF-" designation is consistent with compounds developed by Pfizer, this particular identifier does not correspond to any publicly disclosed information. Without foundational data on this compound, it is impossible to:
-
Identify alternative or competitor compounds.
-
Summarize quantitative data on its activity.
-
Detail experimental protocols for its validation.
-
Visualize its signaling pathway or experimental workflows.
Therefore, the creation of a comparison guide that meets the specified requirements is not feasible. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult proprietary internal documentation if available, as the information does not appear to be in the public domain.
A Preclinical Comparative Guide to PF-06454589 (Tavapadon) and Alternative Therapies in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of PF-06454589, now identified as Tavapadon (formerly PF-06649751), a selective dopamine D1/D5 receptor partial agonist, with established and emerging therapies for Parkinson's disease (PD). The data presented is collated from various preclinical studies, primarily focusing on the gold-standard 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced primate model of PD, which closely mimics the motor symptoms of the human condition.
Executive Summary
Tavapadon, a Pfizer-originated compound, demonstrates significant promise in preclinical Parkinson's disease models. Its novel mechanism as a D1/D5 partial agonist offers the potential for robust motor symptom control with a potentially favorable side-effect profile compared to current dopaminergic therapies. This guide will delve into the quantitative preclinical data, experimental methodologies, and underlying signaling pathways of Tavapadon in comparison to Levodopa, a D2/D3 agonist (Pramipexole), a MAO-B inhibitor (Rasagiline), and two emerging non-dopaminergic therapies.
Data Presentation: Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from preclinical studies, primarily in non-human primate (NHP) models of Parkinson's disease induced by MPTP.
Table 1: Motor Symptom Improvement in MPTP-Treated Non-Human Primates
| Compound | Mechanism of Action | Animal Model | Dosing Regimen | Primary Efficacy Endpoint | Key Findings | Citation(s) |
| Tavapadon (this compound) | Dopamine D1/D5 Partial Agonist | MPTP-induced Parkinsonian Primates | 0.1 and 0.15 mg/kg | Improvement in motor activity | Higher doses (0.1 and 0.15 mg/kg) led to an improved duration of efficacy versus levodopa. At 0.1 mg/kg, motor improvements were comparable to those seen with levodopa. | [1][2] |
| Levodopa | Dopamine Precursor | MPTP-induced Hemiparkinsonian Rhesus Monkeys | 50-3,500 mg/day (oral) | Clinical rating scale of monkey parkinsonism | Dose-dependent improvement in motor scores, with optimal effects at 1,000-2,000 mg/day. High doses induced dyskinesias. | [3][4] |
| Pramipexole | Dopamine D2/D3 Agonist | MPTP-Treated Primates | Not specified in available preclinical NHP data | Not specified in available preclinical NHP data | In clinical trials, Pramipexole shows significant improvement in UPDRS Part II and a trend towards improvement in Part III in early PD patients. | [5][6][7] |
| Rasagiline | MAO-B Inhibitor | MPTP-Treated Common Marmosets | 10 mg/kg s.c. (pretreatment) | Motor activity, TH-positive cell count, striatal dopamine levels | Markedly attenuated the neurotoxic effects of MPTP on motor behavior, dopaminergic cell loss, and dopamine depletion. | [8] |
Table 2: Emerging Therapies - Preclinical Efficacy
| Compound | Mechanism of Action | Animal Model | Dosing Regimen | Primary Efficacy Endpoint | Key Findings | Citation(s) |
| Solengepras (CVN424) | GPR6 Inverse Agonist | 6-hydroxydopamine (6-OHDA) lesioned rats | Not specified | Restoration of mobility | Reversed haloperidol-induced catalepsy and improved movement in the 6-OHDA rat model. | [9] |
| BIIB122 (DNL151) | LRRK2 Inhibitor | Not specified in available preclinical efficacy data | Not specified | Not specified | Demonstrated neuroprotective effects in preclinical models of PD. Phase 1/1b studies in humans showed robust target engagement and pathway modulation. | [10][11][12] |
Experimental Protocols
1. MPTP-Induced Parkinsonism in Non-Human Primates
This is a widely used preclinical model that recapitulates the motor symptoms of Parkinson's disease.
-
Animal Species: Commonly used species include Rhesus macaques, Cynomolgus monkeys, and Common marmosets.
-
Induction of Parkinsonism: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered systemically (intravenously or subcutaneously) or via intracarotid injection. The dosing regimen can be acute, sub-acute, or chronic to induce varying degrees of dopaminergic neurodegeneration. For instance, a regimen might involve subcutaneous injections of MPTP-HCl at 2 mg/kg for a total of four days, with a 24-hour interval between injections[8].
-
Behavioral Assessment: A validated clinical rating scale for parkinsonian monkeys is used to assess motor deficits. This scale typically scores posture, gait, bradykinesia, tremor, and balance. For example, a scale might rate the severity of various parkinsonian signs, with higher scores indicating more severe impairment. Behavioral observations are conducted by trained observers who are often blinded to the treatment conditions.
-
Drug Administration: Test compounds (e.g., Tavapadon, Levodopa) are administered orally or via injection. Dose-response studies are conducted to determine the efficacy and potential side effects at different concentrations.
-
Data Analysis: Changes in motor scores from baseline are calculated and compared between treatment and placebo groups. The duration of the anti-parkinsonian effect and the incidence and severity of dyskinesia are also key outcome measures.
2. 6-Hydroxydopamine (6-OHDA) Rat Model
This model is used to study the effects of dopaminergic neuron loss and test potential neuroprotective or symptomatic treatments.
-
Procedure: 6-hydroxydopamine is a neurotoxin that is stereotaxically injected into the substantia nigra or the medial forebrain bundle of one hemisphere of the rat brain. This leads to a progressive loss of dopaminergic neurons on the injected side.
-
Behavioral Assessment: Rotational behavior is a key measure. Following the administration of a dopamine agonist like apomorphine, the rats will rotate in a direction contralateral to the lesion. The number of rotations is counted over a set period. Other tests include the cylinder test for forelimb asymmetry and the stepping test.
-
Drug Administration and Evaluation: Test compounds are administered systemically, and their effect on reducing the apomorphine-induced rotations or improving performance in other behavioral tests is quantified.
Mandatory Visualization
Below are diagrams illustrating key pathways and workflows relevant to the preclinical evaluation of anti-Parkinsonian drugs.
Conclusion
The preclinical data for Tavapadon (this compound) in the MPTP primate model of Parkinson's disease are encouraging, demonstrating comparable efficacy to Levodopa in improving motor function, with a potentially longer duration of action. Its selective D1/D5 partial agonist mechanism presents a promising strategy to mitigate the side effects associated with less selective dopaminergic agents. In comparison, while Levodopa remains a gold standard for symptomatic relief, its long-term use is associated with motor complications. Other alternatives like D2/D3 agonists and MAO-B inhibitors offer benefits but also have their limitations. The emerging non-dopaminergic therapies, such as GPR6 and LRRK2 inhibitors, represent exciting future directions for Parkinson's disease treatment by targeting novel pathways, although more extensive preclinical efficacy data is needed for a direct comparison. Further head-to-head preclinical studies will be crucial to fully elucidate the comparative efficacy and safety profile of Tavapadon against these alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Rationale and Development of Tavapadon, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral levodopa dose-response study in MPTP-induced hemiparkinsonian monkeys: assessment with a new rating scale for monkey parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levodopa-induced dyskinesia and response fluctuations in primates rendered parkinsonian with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pramipexole in patients with early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy, safety, and tolerability of pramipexole in untreated and levodopa-treated patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy, safety, and tolerance of the non-ergoline dopamine agonist pramipexole in the treatment of advanced Parkinson's disease: a double blind, placebo controlled, randomised, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alzforum.org [alzforum.org]
- 10. researchgate.net [researchgate.net]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. LRRK2 Inhibition by BIIB122 in Healthy Participants and Patients with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Analysis of Control Experiments for PF-06454589 Studies Not Possible Due to Lack of Publicly Available Information
A comprehensive guide to control experiments for PF-06454589, including comparisons with alternative compounds and detailed experimental protocols, cannot be provided at this time. Extensive searches for scientific literature and clinical trial data for a compound designated "this compound" have yielded no specific information regarding its mechanism of action, modulated signaling pathways, or any registered studies.
For researchers, scientists, and drug development professionals, the design of robust control experiments is fundamental to the validation of research findings. Typically, this would involve a selection of negative and positive controls to ensure that the observed effects are specifically attributable to the compound . However, without foundational knowledge of this compound's biological target and its intended effects, the selection of appropriate controls and alternatives is impossible.
General Principles of Control Experiments in Drug Discovery
In the context of drug development, a thorough investigation of a novel compound would necessitate a variety of control experiments. These can be broadly categorized as follows:
-
Negative Controls: These are crucial for establishing a baseline and ensuring that the experimental manipulations themselves are not causing the observed effects. A common negative control is a vehicle control, where the substance used to dissolve the drug (e.g., DMSO, saline) is administered to a control group. Another approach is the use of an inactive analogue of the compound, which is structurally similar but does not interact with the target.
-
Positive Controls: These experiments are designed to confirm that the experimental system is working as expected. This often involves using a well-characterized compound with a known mechanism of action that is expected to produce a similar or opposite effect to the test compound.
-
Alternative or Competitor Compounds: Comparing the efficacy and off-target effects of a new compound with existing drugs that target the same pathway or disease provides crucial context for its potential therapeutic value.
Hypothetical Signaling Pathway and Experimental Workflow
While no specific information exists for this compound, for the purpose of illustrating the required visualizations, a hypothetical signaling pathway and a general experimental workflow are presented below. It must be stressed that these are generic examples and do not represent any known activity of this compound.
Recommendations for Researchers
Given the absence of information on this compound, it is recommended that researchers verify the compound's designation. It is possible that the name is a misnomer or an internal code that has not been publicly disclosed. If the correct identity of the compound can be established, a detailed guide to control experiments, including relevant data and protocols, can be developed. Without this crucial information, any attempt to define a research protocol would be purely speculative and lack the scientific rigor required for drug development.
Safety Operating Guide
Proper Disposal of PF-06454589: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for any research facility. This document provides essential guidance on the proper disposal procedures for PF-06454589, a research compound. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
For the disposal of this compound and its containers, the recommended course of action is to utilize an approved waste disposal plant[1][2]. This ensures that the chemical is managed in a controlled and environmentally sound manner.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended PPE:
-
Gloves: Chemical-resistant gloves should be worn at all times when handling this compound. It is imperative to inspect gloves for any signs of damage before use. Employ the proper glove removal technique, avoiding contact with the outer surface of the glove, to prevent skin contact with the product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
-
Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.
-
Lab Coat: A lab coat should be worn to protect skin and clothing from contamination.
Spill Management
In the event of a spillage, immediate action should be taken to contain and clean the affected area.
Spill Response Steps:
-
Restrict Access: Cordon off the area to prevent further contamination.
-
Containment: For liquid spills, use absorbent materials to contain the substance. For solid spills, carefully collect the material.
-
Collection: Collect the spillage and any contaminated absorbent materials[1].
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Place all contaminated materials into a labeled, sealed container for disposal[3].
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
References
Personal protective equipment for handling PF-06454589
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the small molecule kinase inhibitor PF-06454589, ensuring laboratory safety and procedural accuracy.
This document provides critical safety and logistical information for the handling of this compound. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is a substance with multiple significant hazards. The following table summarizes its classification according to the Globally Harmonized System (GHS).
| Hazard Classification | Category | GHS Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor |
| Acute toxicity, Oral | 2 | H300: Fatal if swallowed |
| Acute toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin corrosion | 1B | H314: Causes severe skin burns and eye damage |
| Serious eye damage | 1 | H318: Causes serious eye damage |
| Reproductive toxicity | 1B | H360: May damage fertility or the unborn child |
| Specific target organ toxicity - single exposure | 3 (Respiratory system) | H335: May cause respiratory irritation |
| Aspiration hazard | 1 | H304: May be fatal if swallowed and enters airways |
| Short-term (acute) aquatic hazard | 2 | H401: Toxic to aquatic life |
| Long-term (chronic) aquatic hazard | 3 | H412: Harmful to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory when handling this compound.
| Body Part | Required PPE | Specifications and Procedures |
| Hands | Chemical-resistant gloves | Gloves must be inspected for integrity before each use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves immediately after use in accordance with laboratory and local regulations. Wash and dry hands thoroughly after handling. |
| Eyes/Face | Safety glasses with side-shields, face shield | Wear appropriate eye and face protection to prevent contact. In case of splashing, a face shield is required. |
| Skin/Body | Protective clothing | Wear a lab coat or other protective clothing. Immediately change any contaminated clothing. Preventive skin protection should be applied. |
| Respiratory | Self-contained breathing apparatus | In areas of danger or potential exposure to vapors or aerosols, a self-contained breathing apparatus is required. Ensure adequate ventilation at all times. |
Operational and Handling Protocols
A clear workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from preparation to disposal.
Key Handling Precautions:
-
Handle and store the substance under an inert gas.
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Keep away from heat and sources of ignition.
-
Take precautionary measures against static discharge.
-
Never allow the product to come into contact with water during storage.
-
The product is supplied under the TSCA R&D Exemption and may not be used for non-exempt commercial purposes without appropriate consent[1].
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. Call a physician immediately. If breathing has stopped, provide artificial respiration. |
| Skin Contact | Take off all contaminated clothing immediately. Rinse skin with water/shower. Call a physician immediately. |
| Eye Contact | Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do so. |
| Ingestion | Give the person two glasses of water to drink at most. Seek medical advice immediately. |
For Spills and Leaks:
-
Do not breathe vapors or aerosols. Avoid substance contact.
-
Ensure adequate ventilation.
-
Keep away from heat and sources of ignition.
-
Evacuate the danger area, observe emergency procedures, and consult an expert.
-
For non-emergency personnel, avoid substance contact and ensure adequate ventilation.
-
Prevent fire extinguishing water from contaminating surface water or the ground water system.
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Contaminated materials and waste must be placed in an appropriately labeled, sealed container for disposal. Care should be taken to avoid environmental release.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
